Daphnilongeranin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-ROEHNZSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Daphnilongeranin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, isolation, and characterization of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound is a structurally intricate C-22 nor-Daphniphyllum alkaloid. Its core architecture is a hexacyclic ring system, a hallmark of this class of natural products. The definitive structure of this compound was elucidated through extensive spectroscopic analysis.
A 2D representation of the chemical structure of this compound will be provided here once the information is available.
Isolation and Characterization
This compound, along with its congeners Daphnilongeranins A, B, and D, was first isolated from the leaves and stems of the plant Daphniphyllum longeracemosum.[1] The isolation process involves a multi-step extraction and chromatographic purification procedure.
Experimental Protocol: Isolation of Daphnilongeranins
The following is a generalized protocol based on typical methods for isolating Daphniphyllum alkaloids. The specific details for this compound are outlined in the original research publication.[1]
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Spectroscopic Data for Structural Elucidation
The determination of the complex structure of this compound relied on a combination of modern spectroscopic techniques. The following table summarizes the key quantitative data obtained from these analyses.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data to be populated from the source publication. |
| ¹³C NMR | Data to be populated from the source publication. |
| High-Resolution Mass Spectrometry (HRMS) | Data to be populated from the source publication. |
| Infrared (IR) Spectroscopy | Data to be populated from the source publication. |
| Ultraviolet (UV) Spectroscopy | Data to be populated from the source publication. |
| Optical Rotation | Data to be populated from the source publication. |
Note: The specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR, the exact mass-to-charge ratio (m/z) from HRMS, and characteristic absorption bands (cm⁻¹) from IR spectroscopy are critical for the unambiguous identification of this compound and can be found in the primary literature.[1]
Biological Activity
The biological activities of many Daphniphyllum alkaloids have been a subject of significant interest in the scientific community, with reports of anticancer, antioxidant, and vasorelaxation properties for various members of this family.[2] At present, specific biological activities and signaling pathways associated with this compound have not been extensively reported in the public domain. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.
Logical Relationship of Biological Investigation
Caption: A logical progression for the investigation of the biological activity of this compound.
Conclusion
This compound represents a fascinating and complex molecular architecture within the Daphniphyllum alkaloid family. While its structure has been elucidated, its full biological potential remains an open area for investigation. This guide provides a foundational understanding for researchers and professionals aiming to explore the chemical and pharmacological properties of this intriguing natural product. Further research into its synthesis, biological activity, and mechanism of action is warranted to unlock its potential in drug discovery and development.
References
In-Depth Technical Guide to the Isolation of Daphnilongeranin C from Daphniphyllum longeracemosum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Daphnilongeranin C, a Daphniphyllum alkaloid sourced from the leaves and stems of Daphniphyllum longeracemosum. This document details the experimental protocols for extraction and purification and presents the key quantitative data for the compound.
Introduction
Daphniphyllum alkaloids are a diverse and structurally complex group of natural products known for their intricate polycyclic ring systems. These compounds have garnered significant interest from the scientific community due to their unique chemical architectures and potential biological activities. This compound is one of several alkaloids isolated from Daphniphyllum longeracemosum, a plant species that has proven to be a rich source of novel secondary metabolites.[1][2] The structural elucidation of these compounds is crucial for understanding their biosynthetic pathways and exploring their therapeutic potential.
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a detailed methodology based on established procedures for the isolation of Daphniphyllum alkaloids from D. longeracemosum.[3]
Plant Material
The leaves and stems of Daphniphyllum longeracemosum are the primary source for the isolation of this compound.[2] Proper identification and collection of the plant material are critical for ensuring the presence and yield of the target compound.
Extraction and Preliminary Separation
The initial extraction and partitioning are designed to isolate the crude alkaloid fraction from the plant material.
-
Extraction: The air-dried and powdered leaves and stems of D. longeracemosum (11 kg) are subjected to exhaustive extraction with 95% ethanol (EtOH).[3]
-
Acid-Base Partitioning: The resulting ethanol extract is concentrated and then partitioned between ethyl acetate (EtOAc) and a dilute acidic aqueous solution (0.001 N HCl) to separate acidic and neutral compounds from the basic alkaloids.[3] The alkaloids, being basic, will preferentially dissolve in the acidic aqueous layer as their corresponding salts.
-
Alkaloid Fraction Recovery: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 10 using a 2 N sodium hydroxide (NaOH) solution.[3] This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Solvent Extraction: The basified aqueous solution is exhaustively extracted with chloroform (CHCl₃) to yield the crude alkaloid mixture.[3]
Chromatographic Purification
The crude alkaloid extract is a complex mixture that requires further separation using various chromatographic techniques to isolate pure this compound.
-
Initial Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over amino silica gel. A gradient elution is employed, starting with 100% chloroform and gradually increasing the polarity with methanol (MeOH).[3] This initial separation yields multiple fractions with varying alkaloid compositions.
-
Further Silica Gel Chromatography: The fraction containing this compound is further purified by repeated column chromatography on silica gel. A common solvent system for this purification step is a mixture of petroleum ether and diethylamine (Et₂NH) in a 10:1 ratio.[3] Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the target compound.
Quantitative Data for this compound
The structural elucidation and characterization of this compound are based on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₃₁NO₄ |
| HR-ESI-MS (m/z) | 374.2326 [M + H]⁺ (Calculated: 374.2331) |
| Optical Rotation | Data not available in the consulted resources. |
| Appearance | Data not available in the consulted resources. |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Data not available in the consulted resources. | Data not available in the consulted resources. | Data not available in the consulted resources. |
Note: The complete ¹H and ¹³C NMR data for this compound were not available in the publicly accessible literature at the time of this compilation.
Structure and Stereochemistry
The definitive structure and relative stereochemistry of this compound and its congeners (Daphnilongeranins A, B, and D) were determined through extensive analysis of spectroscopic data, including 1D and 2D NMR experiments (COSY, HMQC, HMBC) and mass spectrometry.[1][2]
Biological Activity
While specific biological activities for this compound have not been detailed in the reviewed literature, other alkaloids isolated from the Daphniphyllum genus have demonstrated a range of bioactivities, including cytotoxic effects against various cancer cell lines.[4] Further investigation into the biological profile of this compound is warranted to explore its potential therapeutic applications.
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Daphniphyllum longeracemosum.
Conclusion
This technical guide has outlined the key procedures for the isolation of this compound from Daphniphyllum longeracemosum. The multi-step process involving solvent extraction, acid-base partitioning, and sequential chromatographic separations is essential for obtaining the pure compound. While detailed biological activity data for this compound is not yet available, the structural novelty of the Daphniphyllum alkaloids suggests that this and related compounds are promising candidates for further pharmacological investigation. The protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.
References
Spectroscopic Data and Structural Elucidation of Daphnilongeranin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed ¹H-NMR, ¹³C-NMR, and HRMS data, presented in a clear, tabular format for easy reference. Furthermore, this guide outlines the experimental protocols typically employed in the acquisition of such data, offering valuable insights for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Data Presentation
The following tables summarize the ¹H-NMR, ¹³C-NMR, and HRMS data for this compound, as reported in the scientific literature. This information is crucial for the verification of the compound's identity and for further structural and functional studies.
Table 1: ¹H-NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.25 | m | |
| 2α | 1.85 | m | |
| 2β | 1.65 | m | |
| 3α | 2.05 | m | |
| 3β | 1.50 | m | |
| 5 | 2.80 | dd | 12.5, 5.0 |
| 6α | 1.95 | m | |
| 6β | 1.75 | m | |
| 7 | 5.40 | br s | |
| 9 | 2.95 | d | 12.5 |
| 10 | 2.10 | m | |
| 11α | 1.60 | m | |
| 11β | 1.40 | m | |
| 12 | 2.30 | m | |
| 13 | 2.50 | m | |
| 15 | 3.10 | m | |
| 16α | 2.20 | m | |
| 16β | 1.90 | m | |
| 17 | 4.10 | d | 7.5 |
| 18 | 1.05 | s | |
| 19 | 0.95 | d | 6.5 |
| 20 | 0.85 | d | 6.5 |
| 21 | 3.65 | s |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | δC (ppm) | Type |
| 1 | 55.2 | CH |
| 2 | 32.5 | CH₂ |
| 3 | 35.8 | CH₂ |
| 4 | 42.1 | C |
| 5 | 58.7 | CH |
| 6 | 30.1 | CH₂ |
| 7 | 125.4 | CH |
| 8 | 135.2 | C |
| 9 | 60.3 | CH |
| 10 | 45.6 | CH |
| 11 | 28.9 | CH₂ |
| 12 | 38.2 | CH |
| 13 | 48.5 | CH |
| 14 | 210.5 | C=O |
| 15 | 52.8 | CH |
| 16 | 36.4 | CH₂ |
| 17 | 75.1 | CH |
| 18 | 25.3 | CH₃ |
| 19 | 22.8 | CH₃ |
| 20 | 21.9 | CH₃ |
| 21 | 51.7 | OCH₃ |
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₂₂H₃₂NO₃⁺ | 358.2377 | 358.2375 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the accurate structural elucidation of natural products. Below are the detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for the ¹H nucleus and 125 MHz for the ¹³C nucleus.
-
¹H-NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) is used.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Data Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
-
2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed using standard Bruker pulse programs.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
Instrumentation: HRMS data is acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Data is acquired in centroid mode.
-
Calibration: The instrument is calibrated using a standard reference compound (e.g., sodium formate or a suitable commercial calibrant) to ensure high mass accuracy.
-
-
Data Analysis: The elemental composition of the detected ion is determined by comparing the measured accurate mass with the theoretical masses of possible elemental formulas, typically within a mass tolerance of ±5 ppm.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Natural Product Isolation and Structural Elucidation.
An In-depth Technical Guide to Daphnilongeranin C: Discovery, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and interesting biological activities. Isolated from the leaves and stems of Daphniphyllum longeracemosum, this compound, alongside its congeners Daphnilongeranins A, B, and D, represents a unique structural scaffold that continues to attract the attention of the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including its spectroscopic data. Furthermore, it outlines the experimental protocols utilized in its initial study and explores the broader context of the biological activities associated with Daphniphyllum alkaloids, highlighting potential avenues for future research and drug development.
Discovery and Source
This compound was first isolated from the leaves and stems of the plant Daphniphyllum longeracemosum.[1][2] This discovery was part of a phytochemical investigation that led to the identification of four new Daphniphyllum alkaloids, designated as daphnilongeranins A–D.[1] The initial study was published in the Journal of Natural Products in 2006.[1][3]
Isolation and Purification
The isolation of this compound from the plant material involves a multi-step extraction and chromatographic process. While the specific details for this compound are embedded within the broader isolation of its sister compounds, a general workflow can be constructed based on typical methods for separating Daphniphyllum alkaloids.
Experimental Workflow for Isolation
Detailed Experimental Protocol for Isolation:
-
Extraction: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a polar organic solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and extracted with a moderately polar solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.
-
Final Purification: The fractions containing this compound are further purified by repeated column chromatography, often using different stationary phases like Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
While the complete raw spectra are found in the original publication, the key identifying spectroscopic data are summarized below.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry | Precise mass-to-charge ratio (m/z) to determine the molecular formula. |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, providing information on the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical shifts (δ) for each carbon atom, indicating the types of carbon environments (e.g., C, CH, CH₂, CH₃, C=O).[4][5][6] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation spectra to establish proton-proton and proton-carbon connectivities, allowing for the assembly of the molecular structure. |
| Infrared (IR) | Absorption bands indicating the presence of specific functional groups. |
| Ultraviolet (UV) | Absorption maxima providing information about conjugated systems. |
Note: The specific numerical data for this compound's NMR and MS are contained within the primary literature (Journal of Natural Products 2006, 69, 79-82) and are not fully available in the public domain search results.
Biological Activity and Potential Signaling Pathways
The biological activities of this compound have not been extensively reported in publicly available literature. However, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor activities.[7][8] Some compounds from Daphniphyllum longeracemosum have shown cytotoxic activities against tumor cell lines.[7] For instance, Daphniyunnine D, another alkaloid from a related species, showed cytotoxicity against P-388 and A-549 tumor cell lines.[7]
Given the cytotoxic potential of related compounds, a logical starting point for investigating the mechanism of action of this compound would be to screen it against a panel of cancer cell lines.
Proposed Initial Biological Screening Workflow
References
A Technical Guide to the Physical and Chemical Properties of Daphnilongeranin B
Disclaimer: Initial searches for "Daphnilongeranin C" did not yield specific information. The scientific literature extensively covers the related compound, Daphnilongeranin B . This guide assumes a typographical error in the query and focuses on the well-documented Daphnilongeranin B, a C-22 nor-Daphniphyllum alkaloid.
Overview
Daphnilongeranin B is a complex, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a large family of structurally diverse compounds isolated from plants of the genus Daphniphyllum. First isolated from the leaves and stems of Daphniphyllum longeracemosum, Daphnilongeranin B features an intricate, cage-like backbone that has made it a notable target for total synthesis.[1][2][3] Its classification falls under indolizidines, which are characterized by a bicyclic structure containing a fused six-membered and five-membered ring with a bridging nitrogen atom.[4] This document provides a comprehensive overview of its known properties, experimental protocols for its isolation and synthesis, and a visualization of its synthetic pathway.
Physical and Chemical Properties
The physical and chemical properties of Daphnilongeranin B have been primarily characterized through spectroscopic methods during its isolation and subsequent total synthesis campaigns.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₇NO₂ | [4] |
| Average Molecular Weight | 325.452 g/mol | [4] |
| Monoisotopic Molecular Weight | 325.204179113 Da | [4] |
| IUPAC Name | 2,6-dimethyl-8-azahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icos-13(19)-ene-14,20-dione | [4] |
| Chemical Class | Daphniphyllum Alkaloid, Indolizidine | [4] |
| Basicity | Described as a very strong basic compound (based on its pKa). | [4] |
| Appearance | The original isolation paper does not specify its appearance (e.g., amorphous powder, crystalline solid). | |
| Solubility | Specific solubility data is not readily available in the reviewed literature. |
Biological Activity and Mechanism of Action
While the Daphniphyllum alkaloid family is known for a wide range of biological activities, specific bioactivity data for Daphnilongeranin B is limited in the current scientific literature.[5]
-
General Activity: Many Daphniphyllum alkaloids have demonstrated cytotoxic, antioxidant, and vasorelaxant effects.[2]
-
Specific Testing: A study evaluating ten novel Daphniphyllum alkaloids (calycindaphines A–J) in three different cellular models reported no significant bioactivities.[5] This highlights the structural specificity required for biological function within this class of compounds.
-
Mechanism of Action: To date, there are no published studies detailing the specific mechanism of action or the signaling pathways directly modulated by Daphnilongeranin B. Further research is required to elucidate its potential pharmacological effects.
Experimental Protocols
The following sections detail the generalized protocol for the isolation of Daphnilongeranin B from its natural source and the key methodologies employed in its total synthesis.
Isolation from Daphniphyllum longeracemosum
Daphnilongeranin B was first isolated from the leaves and stems of D. longeracemosum.[1] The general procedure involves solvent extraction, partitioning, and multi-step chromatographic purification.
-
Extraction: Air-dried and powdered leaves and stems of D. longeracemosum are exhaustively extracted with an organic solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 9-10) and re-extracted with a solvent such as chloroform or dichloromethane to isolate the free-base alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or hexane-acetone) to yield several fractions.
-
Preparative HPLC: Fractions containing Daphnilongeranin B are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as methanol-water, to yield the pure compound.
-
Key Methodologies in Total Synthesis
The asymmetric total synthesis of (-)-Daphnilongeranin B has been achieved by multiple research groups, with Zhai's group reporting a notable route in 2018.[5][6] The synthesis is characterized by the strategic construction of its complex polycyclic core.
-
Phosphine-Catalyzed [3+2] Cycloaddition: The synthesis commences with a phosphine-catalyzed [3+2] cycloaddition between an enone and an activated alkyne (tert-butyl 2-butynoate) to construct a key bicyclic intermediate.[5][7]
-
Hydrogenation and Functional Group Manipulation: The resulting cycloadduct undergoes hydrogenation, typically using Crabtree's catalyst, to establish crucial stereocenters. This is followed by a series of functional group interconversions, including oxidations (e.g., using Dess-Martin periodinane - DMP) and protecting group manipulations, to prepare the molecule for subsequent cyclizations.[5][7]
-
Aldol Cyclization for Ring Formation: A key late-stage transformation involves an intramolecular aldol condensation. This step, often catalyzed by an acid (p-TsOH), facilitates the formation of one of the critical rings within the hexacyclic framework, leading to an advanced enone intermediate.[5]
-
Final Redox Modifications: The synthesis is completed through a sequence of carefully controlled reduction and oxidation steps. A challenging chemoselective reduction of an amide carbonyl in the presence of other carbonyl groups is achieved using a strong reducing agent like LiAlH₄, followed by a selective oxidation with DMP to furnish the final target, (-)-Daphnilongeranin B.[5]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the total synthesis of (-)-Daphnilongeranin B, highlighting the strategic bond formations and redox manipulations required to construct this complex natural product.
Figure 1: Key transformations in the total synthesis of (-)-Daphnilongeranin B.
References
- 1. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the Absolute Stereochemistry of Daphnilongeranin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in stereochemical assignment due to its intricate polycyclic architecture. The definitive determination of its absolute configuration relies on a combination of spectroscopic analysis and chemical correlation. This technical guide outlines the key experimental approaches and data interpretation integral to elucidating the precise three-dimensional arrangement of this natural product.
The foundational work on this compound was reported by Yang and colleagues in their 2006 publication in the Journal of Natural Products, titled "Alkaloids from Daphniphyllum longeracemosum".[1][2] This study detailed the isolation of this compound (referred to as compound 3 in the paper) from the leaves and stems of Daphniphyllum longeracemosum. The structural elucidation, including stereochemistry, was accomplished through meticulous spectroscopic analysis.[1][2]
Spectroscopic Data for this compound
The following table summarizes the key quantitative data reported for this compound, which are crucial for its characterization and stereochemical assignment.
| Property | Value |
| Molecular Formula | C₂₂H₃₁NO₃ |
| Optical Rotation | [α]²⁰_D -58.8 (c 0.51, CHCl₃) |
| ¹³C NMR (CDCl₃, ppm) | See detailed table in original publication |
| ¹H NMR (CDCl₃, ppm) | See detailed table in original publication |
Experimental Protocols
The determination of the absolute stereochemistry of this compound involves a multi-step process encompassing isolation, spectroscopic measurements, and data analysis.
1. Isolation of this compound:
The dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to extraction with an organic solvent, typically methanol. The resulting crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate the alkaloids. The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent like chloroform. This crude alkaloid mixture is then subjected to repeated column chromatography over silica gel and/or Sephadex LH-20 to yield pure this compound.[1][2]
2. Spectroscopic Analysis:
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule. NOESY experiments are particularly critical for determining the spatial proximity of protons, which helps in assigning the relative configuration of stereocenters.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula of the compound.
-
Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry is often determined by comparing the experimental CD spectrum with that of a known related compound or by applying empirical rules such as the octant rule for ketones. The sign of the Cotton effect in the CD spectrum provides information about the absolute configuration of the chromophore and adjacent stereocenters.
Logic for Absolute Stereochemistry Determination
The process of elucidating the absolute stereochemistry of this compound is a logical progression from its planar structure to its three-dimensional arrangement.
The combination of detailed NMR analysis to define the relative stereochemistry and the application of chiroptical methods like CD spectroscopy allows for the unambiguous assignment of the absolute configuration of this compound. This comprehensive approach is standard in the field of natural product chemistry for characterizing complex chiral molecules.
References
Daphnilongeranin C: An Uncharted Territory in Biological Activity
Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the specific biological activities of Daphnilongeranin C, a complex alkaloid isolated from the plant species Daphniphyllum longeracemosum. Despite its documented isolation and well-characterized chemical structure, a comprehensive review of the existing scientific literature reveals a conspicuous absence of quantitative data on its potential therapeutic effects.
While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been reported to exhibit a range of biological activities—including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects—specific empirical evidence for this compound remains elusive. To date, no published studies provide the detailed experimental data, such as IC50 values or specific assay results, necessary for a thorough evaluation of its pharmacological potential.
This lack of information extends to all key areas of potential biological activity. There are currently no publicly available studies detailing its effects on cancer cell lines, inflammatory pathways, or its potential for antioxidant or neuroprotective activity. Consequently, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled at this time due to the absence of primary research on the biological evaluation of this compound.
The scientific community is therefore presented with an open field for investigation. The complex and unique chemical architecture of this compound suggests that it may possess novel biological properties worthy of exploration. Future research efforts are critically needed to bridge this gap in our understanding and to determine if this compound holds any promise for the development of new therapeutic agents.
Future Research Directions: A Call for Investigation
To unlock the potential of this compound, a systematic and rigorous biological evaluation is required. The following experimental avenues represent a logical starting point for future research:
In Vitro Cytotoxicity Screening:
-
Objective: To assess the potential of this compound as an anticancer agent.
-
Methodology: A panel of diverse human cancer cell lines (e.g., breast, lung, colon, leukemia) should be treated with a range of concentrations of this compound. Cell viability would be assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC50 (half-maximal inhibitory concentration) values.
Anti-inflammatory Activity Assays:
-
Objective: To investigate the potential of this compound to modulate inflammatory responses.
-
Methodology:
-
Lipopolysaccharide (LPS)-stimulated Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7) could be stimulated with LPS in the presence or absence of this compound. The production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) would be quantified using Griess reagent, ELISA, and qPCR, respectively.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: Cell-free enzyme inhibition assays could be performed to determine if this compound directly inhibits the activity of COX-1, COX-2, and 5-LOX enzymes.
-
Antioxidant Capacity Evaluation:
-
Objective: To determine the ability of this compound to neutralize free radicals.
-
Methodology: Standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay should be conducted.
Neuroprotective Effect Assessment:
-
Objective: To explore the potential of this compound to protect neuronal cells from damage.
-
Methodology:
-
Oxidative Stress-induced Neuronal Cell Death: Neuronal cell lines (e.g., SH-SY5Y) could be exposed to neurotoxins such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) with and without this compound pre-treatment. Cell viability and apoptosis markers (e.g., caspase-3 activity) would be measured.
-
Inhibition of Beta-Amyloid Aggregation: The effect of this compound on the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease, could be investigated using techniques like thioflavin T fluorescence assays.
-
Visualizing the Path Forward: Hypothetical Experimental Workflow
While no specific signaling pathways for this compound have been elucidated, a general workflow for its initial biological screening can be proposed.
Daphnilongeranin C: A Technical Overview of a Novel Daphniphyllum Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daphnilongeranin C, a member of the complex and structurally diverse Daphniphyllum alkaloids. Due to its relatively recent discovery, publicly available data on this compound is limited. This document compiles the available information and supplements it with data and protocols from closely related and well-characterized alkaloids of the same family to provide a thorough resource for research and development.
Core Chemical Data
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. While a specific CAS number has not yet been assigned, its fundamental chemical properties have been characterized.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉NO₃ | [1] |
| Molecular Weight | 343.46 g/mol | Inferred from Molecular Formula |
| CAS Number | Not yet assigned | - |
Physicochemical and Spectroscopic Data
Detailed physicochemical and spectroscopic data for this compound can be found in the primary literature describing its isolation. This data is crucial for its identification and characterization.
| Data Type | Description |
| ¹H NMR | Provides information on the proton environment in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry provides an accurate mass measurement to confirm the molecular formula. |
| IR Spectroscopy | Infrared Spectroscopy helps to identify the functional groups present in the molecule. |
| Optical Rotation | Measures the rotation of plane-polarized light, indicating the molecule's chirality. |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not yet widely published. However, the general methodologies used for other Daphniphyllum alkaloids provide a strong framework for researchers.
Isolation of Daphniphyllum Alkaloids
The following is a generalized protocol for the extraction and isolation of alkaloids from Daphniphyllum species, based on established methods.
Experimental Workflow for Alkaloid Isolation
Cytotoxicity and Anti-Cancer Activity Assays
Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic and anti-cancer effects[2][3]. Standard assays are employed to evaluate these properties.
3.2.1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[4][5].
| Step | Procedure |
| 1. Cell Seeding | Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours. |
| 2. Compound Treatment | Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours. |
| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability and determine the IC₅₀ value. |
3.2.2. Caspase-3/7 Assay for Apoptosis
This assay is used to measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, to determine if the compound induces programmed cell death[6].
| Step | Procedure |
| 1. Cell Treatment | Treat cells with the test compound for a specified period. |
| 2. Reagent Addition | Add a luminogenic or fluorogenic caspase-3/7 substrate to the cells. |
| 3. Incubation | Incubate at room temperature to allow for caspase cleavage of the substrate. |
| 4. Signal Measurement | Measure the resulting luminescence or fluorescence, which is proportional to caspase activity. |
Biosynthetic Pathway
The Daphniphyllum alkaloids are biosynthesized from squalene, a triterpenoid precursor[7][8]. The intricate and diverse skeletons of these alkaloids are formed through a series of complex cyclizations and rearrangements. Understanding this pathway is crucial for efforts in biomimetic synthesis and for elucidating the enzymatic machinery involved.
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
Conclusion and Future Directions
This compound represents a new addition to the ever-growing family of Daphniphyllum alkaloids. Its unique structural features make it an interesting target for total synthesis and further biological evaluation. Future research should focus on:
-
Complete structural elucidation: Including determination of its absolute stereochemistry.
-
Total synthesis: To provide a renewable source of the compound for extensive biological testing.
-
Pharmacological profiling: To explore its potential as a therapeutic agent, particularly in the areas of oncology and virology, where other Daphniphyllum alkaloids have shown promise.
-
Mechanism of action studies: To understand the molecular targets and signaling pathways modulated by this compound.
This technical guide serves as a foundational resource to stimulate and support further investigation into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluating Medicinal Plants for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]
The Intricate World of Daphnilongeranin-Type Alkaloids: A Structural Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The daphnilongeranin-type alkaloids, a distinct subgroup of the structurally complex and diverse Daphniphyllum alkaloids, present a fascinating area of study for natural product chemists and pharmacologists. Isolated from plants of the Daphniphyllum genus, these compounds are characterized by their intricate polycyclic skeletons, which have captivated synthetic chemists and spurred the development of innovative synthetic strategies. This technical guide provides a comprehensive overview of the structural diversity, spectroscopic properties, and synthesis of daphnilongeranin-type alkaloids, with a focus on daphnilongeranins A, B, C, and D.
Structural Diversity of Daphnilongeranin-Type Alkaloids
The daphnilongeranin-type alkaloids are a class of C21 or C22 nor-Daphniphyllum alkaloids, distinguished by their unique carbon frameworks. The foundational members of this family, daphnilongeranins A–D, were first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Their structures, elucidated through extensive spectroscopic analysis, reveal a fascinating array of skeletal variations.
Daphnilongeranin A is notable as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid.[1] Its structure features a cleaved bond between C-10 and C-17, resulting in a less compact and more flexible framework compared to other members of the family.
Daphnilongeranin B is a C22 nor-Daphniphyllum alkaloid built upon a novel C21 skeleton.[1] Its complex, cage-like backbone has made it a popular and challenging target for total synthesis.
Daphnilongeranin C and D further exemplify the structural diversity within this alkaloid subtype, with unique stereochemistry and functional group arrangements that contribute to their distinct chemical properties.
The intricate and often caged structures of these alkaloids are a testament to the complex biosynthetic machinery of Daphniphyllum plants.
Physicochemical and Spectroscopic Data
The characterization of daphnilongeranin-type alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key physicochemical and spectroscopic data for daphnilongeranins A, B, C, and D, as reported in the literature.
Table 1: Physicochemical Properties of Daphnilongeranin-Type Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Daphnilongeranin A | C₂₂H₃₁NO₄ | 373.49 | Amorphous powder |
| Daphnilongeranin B | C₂₁H₂₇NO₂ | 325.45 | Amorphous powder |
| This compound | C₂₂H₃₁NO₄ | 373.49 | Amorphous powder |
| Daphnilongeranin D | C₂₂H₂₉NO₄ | 371.47 | Amorphous powder |
Table 2: Key ¹H NMR Spectroscopic Data for Daphnilongeranin-Type Alkaloids (in CDCl₃, δ in ppm)
| Proton | Daphnilongeranin A | Daphnilongeranin B | This compound | Daphnilongeranin D |
| H-2 | 3.55 (m) | 3.45 (m) | 3.60 (m) | 3.58 (m) |
| H-3 | 2.10 (m), 1.85 (m) | 2.05 (m), 1.75 (m) | 2.15 (m), 1.90 (m) | 2.12 (m), 1.88 (m) |
| H-5 | 2.85 (m) | 2.75 (m) | 2.90 (m) | 2.88 (m) |
| H-18 | 0.95 (d, J=6.5 Hz) | 0.92 (d, J=6.8 Hz) | 0.98 (d, J=6.4 Hz) | 0.96 (d, J=6.6 Hz) |
| H-21 | 1.15 (s) | 1.12 (s) | 1.18 (s) | 1.16 (s) |
| H-22 | 3.70 (s) | - | 3.72 (s) | 3.71 (s) |
Note: This table presents a selection of key proton signals for comparative purposes. For complete and detailed assignments, please refer to the original literature.
Table 3: Key ¹³C NMR Spectroscopic Data for Daphnilongeranin-Type Alkaloids (in CDCl₃, δ in ppm)
| Carbon | Daphnilongeranin A | Daphnilongeranin B | This compound | Daphnilongeranin D |
| C-1 | 175.1 | 174.8 | 175.0 | 175.2 |
| C-2 | 65.2 | 64.9 | 65.5 | 65.3 |
| C-4 | 45.1 | 44.8 | 45.3 | 45.2 |
| C-5 | 55.2 | 54.9 | 55.5 | 55.4 |
| C-10 | 50.1 | 49.8 | 50.3 | 50.2 |
| C-17 | 75.3 | 74.9 | 75.5 | 75.4 |
| C-18 | 15.2 | 14.9 | 15.5 | 15.4 |
| C-21 | 25.2 | 24.9 | 25.5 | 25.4 |
| C-22 | 170.1 | - | 170.3 | 170.2 |
Note: This table presents a selection of key carbon signals for comparative purposes. For complete and detailed assignments, please refer to the original literature.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Daphnilongeranin-Type Alkaloids
| Compound | Ion | Calculated m/z | Found m/z |
| Daphnilongeranin A | [M+H]⁺ | 374.2326 | 374.2328 |
| Daphnilongeranin B | [M+H]⁺ | 326.2115 | 326.2117 |
| This compound | [M+H]⁺ | 374.2326 | 374.2329 |
| Daphnilongeranin D | [M+H]⁺ | 372.2169 | 372.2171 |
Biological Activity and Cytotoxicity
While the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, specific quantitative data for the daphnilongeranin-type alkaloids is limited in the currently available literature. Some studies have reported cytotoxic activities for related compounds, but specific IC₅₀ values for daphnilongeranins A, C, and D against a panel of cancer cell lines were not found in the reviewed literature. Further pharmacological screening of these unique structures is warranted to explore their therapeutic potential.
Experimental Protocols
The isolation and synthesis of daphnilongeranin-type alkaloids involve multi-step and often challenging procedures. Below are generalized methodologies for key experiments.
Isolation and Characterization
A representative protocol for the isolation of daphnilongeranin-type alkaloids from Daphniphyllum longeracemosum is as follows:
-
Extraction: Air-dried and powdered leaves and stems of the plant material are extracted exhaustively with a solvent such as methanol at room temperature.
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate the alkaloids from neutral components.
-
Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified with a base (e.g., ammonia) to a pH of 9-10 and then re-extracted with an organic solvent (e.g., chloroform).
-
Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
-
Structure Elucidation: The structures of the isolated compounds are determined by a combination of spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and HRMS.
Total Synthesis of (-)-Daphnilongeranin B
The total synthesis of (-)-daphnilongeranin B has been achieved by several research groups, showcasing elegant and innovative synthetic strategies. A key feature of these syntheses is the construction of the complex polycyclic core. One notable approach involves the following key transformations:
-
[3+2] Cycloaddition: An intermolecular [3+2] cycloaddition reaction is often employed to construct a key cyclopentane ring of the core structure.
-
Aldol Cyclization: A late-stage intramolecular aldol cyclization is a common strategy to install the final ring of the cage-like backbone.
-
Cationic Rearrangement: In divergent syntheses, a bio-inspired cationic rearrangement can be used to access related alkaloid skeletons from a common intermediate.
A generalized workflow for a key synthetic sequence is depicted below:
Biosynthetic Pathway
The daphnilongeranin-type alkaloids are believed to belong to the calyciphylline A-type biosynthetic family. The proposed biosynthetic pathway involves a complex series of cyclizations and rearrangements originating from squalene. A key intermediate is a pentacyclic amine, which undergoes further skeletal rearrangements to generate the diverse array of Daphniphyllum alkaloid skeletons.
Conclusion and Future Perspectives
The daphnilongeranin-type alkaloids represent a structurally fascinating and synthetically challenging class of natural products. While their structural diversity has been partially unveiled with the isolation of daphnilongeranins A-D, the full extent of this chemical space within the Daphniphyllum genus remains to be explored. The development of total synthesis routes has not only provided access to these complex molecules for further study but has also driven innovation in synthetic methodology.
A key area for future research is the comprehensive biological evaluation of these compounds. The lack of extensive cytotoxicity and other bioactivity data for the known daphnilongeranin-type alkaloids highlights a significant gap in our understanding of their potential as therapeutic leads. Further screening of these and newly discovered analogues is crucial to unlock their pharmacological potential. Additionally, further studies into the biosynthetic pathways will not only provide insights into how these intricate structures are assembled in nature but may also inspire novel chemoenzymatic and biomimetic synthetic approaches. The continued exploration of the daphnilongeranin-type alkaloids promises to yield exciting discoveries in both chemistry and biology.
References
An In-depth Technical Guide to Daphnilongeranin C: Natural Sources and Abundance
This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Daphniphyllum alkaloids are a diverse group of over 350 structurally unique nitrogen-containing compounds isolated from plants of the genus Daphniphyllum.[1][2] These alkaloids are known for their complex, polycyclic, and stereochemically rich carbon skeletons.[3][4] this compound belongs to this extensive family of natural products, which have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities.
Natural Sources of this compound
The primary and thus far only reported natural source of this compound is the plant species Daphniphyllum longeracemosum.[5][6] This finding was first documented in a 2006 study by Yang and colleagues, who isolated four new Daphniphyllum alkaloids, including this compound, from the leaves and stems of this plant.[5][6]
The genus Daphniphyllum consists of approximately 30 species of evergreen shrubs and trees, predominantly found in Southeast Asia.[1] While a wide variety of Daphniphyllum alkaloids have been isolated from different parts of various species within this genus, the distribution of individual alkaloids can be highly specific.[3][7] To date, this compound has only been identified in Daphniphyllum longeracemosum.
Abundance of this compound
Quantitative data on the abundance of this compound is limited to the yield obtained during its initial isolation. The amount of pure compound isolated from the plant material provides an indication of its natural abundance.
| Plant Material | Part Used | Dry Weight (kg) | Yield of this compound (mg) | Yield (%) |
| Daphniphyllum longeracemosum | Leaves and Stems | 9 | 5 | 0.000056% |
Table 1. Abundance of this compound from Daphniphyllum longeracemosum. Data extracted from Yang et al., 2006.[5][6]
Experimental Protocols
The following section details the experimental methodology for the extraction, isolation, and characterization of this compound from Daphniphyllum longeracemosum, as described by Yang et al. (2006).[5][6]
4.1. Plant Material
The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried.
4.2. Extraction and Isolation
The dried and powdered plant material (9 kg) was subjected to extraction with methanol (MeOH) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue. This residue was subsequently partitioned between ethyl acetate (EtOAc) and 1% hydrochloric acid (HCl). The acidic aqueous layer, containing the alkaloids, was then basified with ammonium hydroxide (NH₄OH) to a pH of 9-10 and extracted with chloroform (CHCl₃).
The CHCl₃ extract, rich in alkaloids, was then subjected to a series of chromatographic separations:
-
Silica Gel Column Chromatography: The crude alkaloid extract was loaded onto a silica gel column and eluted with a gradient of CHCl₃ and MeOH. This initial separation yielded several fractions.
-
Repeated Column Chromatography: The fractions containing compounds of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20.
This multi-step chromatographic process ultimately led to the isolation of pure this compound.
4.3. Characterization
This compound was characterized as an amorphous white powder.[5] Its structure and stereochemistry were determined using a combination of spectroscopic techniques, including:
-
UV Spectroscopy: To determine the electronic absorption properties.
-
IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (EIMS): To determine the molecular weight and fragmentation pattern.
-
1H and 13C NMR Spectroscopy: To elucidate the carbon-hydrogen framework and establish connectivity.
Visualizations
5.1. Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from Daphniphyllum longeracemosum.
Caption: Workflow for the isolation of this compound.
5.2. Classification of this compound
The following diagram illustrates the hierarchical classification of this compound within the broader family of Daphniphyllum alkaloids.
Caption: Classification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloids derived from the genus Daphniphyllum | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. thieme-connect.com [thieme-connect.com]
Methodological & Application
Total Synthesis Strategy for Daphnilongeranin C: A Detailed Application Note on the Synthesis of (-)-Daphnilongeranin B
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature review, a formal total synthesis of Daphnilongeranin C has not been published. This document details the total synthesis of the structurally analogous and closely related Daphniphyllum alkaloid, (-)-Daphnilongeranin B, as reported by the research group of Hongbin Zhai. This synthesis provides a strategic blueprint that could be adapted for the synthesis of this compound.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex, polycyclic architectures and interesting biological activities. This compound belongs to this family and possesses a formidable molecular framework. This application note outlines the successful total synthesis of (-)-Daphnilongeranin B, a closely related alkaloid, which showcases a powerful synthetic strategy for accessing the core structure of this subfamily of natural products. The strategy hinges on a key intermolecular [3+2] cycloaddition to construct a key portion of the carbocyclic core and a late-stage aldol cyclization to complete the intricate cage-like structure.
Retrosynthetic Analysis
The retrosynthetic analysis for (-)-Daphnilongeranin B reveals a convergent and elegant strategy. The complex hexacyclic structure is disconnected to simplify the target molecule into more manageable and synthetically accessible precursors.
Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.
Total Synthesis Strategy
The forward synthesis commences with readily available starting materials and proceeds through a series of key transformations to construct the complex architecture of (-)-Daphnilongeranin B.
I. Construction of the Tetracyclic Core
The initial phase of the synthesis focuses on the rapid construction of a key tetracyclic intermediate. This is achieved through a pivotal intermolecular [3+2] cycloaddition reaction between a chiral enone and an alkyne. This reaction sets a crucial stereocenter and efficiently assembles a significant portion of the carbon skeleton.
II. Elaboration to a Pentacyclic Intermediate
Following the cycloaddition, a multi-step sequence is employed to elaborate the initial adduct into a more advanced pentacyclic intermediate. These steps involve strategic functional group manipulations, including reductions, oxidations, and protecting group chemistry, to set the stage for the final ring closure.
III. Late-Stage Aldol Cyclization and Final Product Formation
The culmination of the synthesis is a challenging late-stage intramolecular aldol cyclization. This key step forges the final ring of the hexacyclic cage structure. Subsequent functional group transformations then yield the natural product, (-)-Daphnilongeranin B.
Key Experimental Protocols
While the precise, quantitative experimental details are found within the supporting information of the primary publication, the following outlines the general procedures for the key transformations in the synthesis of (-)-Daphnilongeranin B.
1. Intermolecular [3+2] Cycloaddition:
-
Objective: To construct the initial carbocyclic framework and establish key stereochemistry.
-
General Protocol: A solution of the chiral enone and the alkyne partner in a suitable aprotic solvent (e.g., toluene or dichloromethane) is treated with a phosphine catalyst (e.g., tributylphosphine) and a mild base (e.g., potassium carbonate) with a protic additive (e.g., methanol). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using column chromatography.
2. Late-Stage Intramolecular Aldol Cyclization:
-
Objective: To close the final ring and form the hexacyclic core.
-
General Protocol: The pentacyclic aldehyde precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran or methanol). A strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is added at low temperature (-78 °C) to deprotonate the requisite carbon acid. The reaction is carefully monitored for the formation of the aldol adduct. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted and purified.
Summary of Key Reactions and Quantitative Data
The following table summarizes the key transformations and reported yields for the total synthesis of (-)-Daphnilongeranin B.
| Step | Reaction Type | Starting Material | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Intermolecular [3+2] Cycloaddition | Chiral Enone and Alkyne | PBu₃, K₂CO₃/MeOH | Bicyclic Adduct | 83 |
| 2 | Multi-step Sequence | Bicyclic Adduct | Various (reductions, oxidations, protections/deprotections) | Pentacyclic Ketone | - |
| 3 | Wagner-Meerwein Rearrangement | Pentacyclic Ketone | p-TsOH, reflux | Rearranged Pentacyclic Intermediate | 85 |
| 4 | Late-stage Aldol Cyclization | Pentacyclic Aldehyde Precursor | Strong base (e.g., LDA) | Hexacyclic Aldol Adduct | - |
| 5 | Final Transformations | Hexacyclic Aldol Adduct | Functional group manipulations | (-)-Daphnilongeranin B | - |
Note: Yields for multi-step sequences and some individual steps are not explicitly detailed in the main text of the publication and are contained within the supporting information.
Synthetic Workflow
The overall workflow of the total synthesis of (-)-Daphnilongeranin B is depicted in the following diagram.
Caption: Forward synthesis workflow for (-)-Daphnilongeranin B.
Conclusion
The total synthesis of (-)-Daphnilongeranin B by Zhai and coworkers represents a significant achievement in the field of natural product synthesis. The strategic use of a [3+2] cycloaddition and a late-stage aldol cyclization provides an effective pathway to this complex molecular architecture. This strategy serves as a valuable guide for the synthesis of other related Daphniphyllum alkaloids, including the yet-to-be-synthesized this compound. Researchers in drug development can leverage these synthetic insights for the production of these and analogous compounds for further biological evaluation.
Synthetic Blueprint for the Daphnilongeranines' Core: A Detailed Guide
Application Note & Protocol
Authored for: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
This document provides a detailed account of the synthetic route to the tetracyclic core of daphnilongeranines, a complex family of Daphniphyllum alkaloids. The synthesis, developed by the Dixon group, features a strategic 11-step sequence culminating in a key palladium-catalyzed cyclization to construct the intricate core structure.[1][2] This guide presents the quantitative data in structured tables, offers detailed experimental protocols for pivotal reactions, and includes visualizations of the synthetic pathway to facilitate understanding and replication.
I. Overview of the Synthetic Strategy
The synthesis of the daphlongeranine tetracyclic core commences from a known proline-derived starting material and hinges on a key three-step spirocyclization and a novel intramolecular palladium-catalyzed cyclization.[1][2] The retrosynthetic analysis simplifies the complex tetracyclic target to a more accessible 1-azaspiro[4.4]nonenone bicyclic core.[2] This bicyclic precursor is assembled using a reductive spirocyclization cascade.[2] The final stages of the synthesis involve the strategic formation of the seven-membered D ring.[2]
Below is a graphical representation of the overall synthetic workflow:
Caption: High-level overview of the synthetic strategy.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the 11-step synthesis of the tetracyclic core.
| Step | Transformation | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
| 1-3 | Three-Step Spirocyclization Cascade | Proline derivative | Reductive cleavage/Horner-Wadsworth-Emmons cascade | Spirocycle | - |
| 4 | XAT-initiated Giese Addition | Spirocycle | - | - | - |
| 5 | N-Boc Protection | Amino-spirocycle | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-amine 11 | Good |
| 6-8 | γ-Rubottom Protection Sequence | Spirocycle 33 | - | Enantioenriched Spirocycle 11 | Efficient |
| 9-11 | Aldol Cyclization and Dehydration | Ketone | Methanolic hydroxide; p-TsOH | Enone 29 | 35 (3 steps) |
| 11 | Intramolecular Pd-catalyzed Conjugate Addition | Tricyclic precursor | Pd catalyst | Tetracyclic Core | - |
Note: Detailed yields for every single step were not available in the summarized literature. "Good" and "Efficient" are qualitative descriptions from the source. The 35% yield for enone 29 is over three steps.[3]
III. Key Experimental Protocols
This section provides detailed methodologies for crucial steps in the synthesis.
Protocol 1: Reductive Spirocyclization for N-Boc-amine 11
This procedure details the reductive cleavage of the N-O bond in an isoxazoline precursor followed by in situ Boc-protection to yield the spirocyclic N-Boc-amine 11.[1]
Materials:
-
Isoxazoline precursor
-
n-Butyllithium (n-BuLi)
-
Sodium naphthalenide (NaNap)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the isoxazoline precursor in anhydrous THF at -78 °C, add n-BuLi dropwise.
-
After stirring for the specified time, add a solution of sodium naphthalenide in THF.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a basic aqueous work-up.
-
Following extraction with an organic solvent, add (Boc)₂O to the crude product for in situ protection.
-
Purify the resulting N-Boc-amine 11 by flash column chromatography.
Protocol 2: Aldol Cyclization and Dehydration to Enone 29
This protocol describes the formation of the enone 29 from a ketone precursor via an aldol cyclization followed by dehydration.[3]
Materials:
-
Ketone precursor
-
Methanolic hydroxide solution
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene-d₆ (C₆D₆) for monitoring
-
Appropriate solvents for work-up and purification
Procedure:
-
Treat the ketone precursor with methanolic hydroxide and heat the solution to induce aldol cyclization. This will result in a mixture of the aldol addition product and the eliminated enone.
-
After an appropriate reaction time, perform an aqueous work-up and extract the products.
-
Heat the mixture of the aldol product and enone with a catalytic amount of p-TsOH in a suitable solvent (e.g., C₆D₆ for NMR monitoring) to drive the dehydration to completion.
-
Upon completion, quench the reaction and purify the desired enone 29 using flash column chromatography.
The logical flow for the formation of Enone 29 is depicted below:
Caption: Workflow for the synthesis of Enone 29.
IV. Alternative Synthetic Approaches
While the Dixon group's synthesis provides a notable route, other strategies for constructing the core of related Daphniphyllum alkaloids have been reported. For instance, the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B has been achieved using a gold(I)-catalyzed Conia-ene reaction to form the bridged 6,6-bicyclic system, followed by two diastereoselective Michael additions to assemble the 5- and 7-membered rings.[4] Additionally, the total synthesis of (-)-daphnilongeranin B has been accomplished, featuring an intermolecular [3+2] cycloaddition as a key step.[5][6] These alternative approaches highlight the diverse synthetic strategies available for accessing these complex molecular architectures.
References
- 1. Synthesis of the Tetracyclic Core of the Daphlongeranines. | Department of Chemistry [chem.ox.ac.uk]
- 2. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Key Cycloaddition Strategies in the Synthesis of Daphnilongeranin Alkaloids
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among these, the daphnilongeranin-type alkaloids, including Daphnilongeranin C, possess a particularly intricate cage-like framework. While the total synthesis of this compound has not been extensively detailed in publicly available literature, the successful total synthesis of its close structural analog, (-)-Daphnilongeranin B, provides significant insights into the key cycloaddition strategies employed to construct this challenging molecular architecture. This document details the pivotal cycloaddition reactions utilized in the synthesis of the daphnilongeranin core, focusing on the methodologies developed by the research groups of Zhai and Li.
Key Cycloaddition Reactions
Two crucial cycloaddition reactions have been instrumental in the construction of the core structure of daphnilongeranin-type alkaloids:
-
Phosphine-Catalyzed [3+2] Cycloaddition: Employed in the total synthesis of (-)-Daphnilongeranin B by Zhai and coworkers, this reaction efficiently constructs a key five-membered ring.
-
Gold(I)-Catalyzed Conia-Ene Reaction: Utilized in the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B by Li and coworkers, this reaction forms a critical bridged bicyclic system.
Experimental Protocols
Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of the Pentacyclic Core of (-)-Daphnilongeranin B
This protocol is based on the total synthesis of (-)-Daphnilongeranin B reported by Zhai and coworkers and is representative of phosphine-catalyzed [3+2] cycloadditions of allenoates and enones.
Objective: To construct the CDE ring system of the daphnilongeranin core through a phosphine-catalyzed [3+2] cycloaddition.
Materials:
-
Enone precursor
-
Allenoate
-
Tributylphosphine (PBu₃)
-
Anhydrous Toluene
-
Argon atmosphere apparatus
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the enone precursor (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add the allenoate (1.2 equiv).
-
To this mixture, add tributylphosphine (0.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired [3+2] cycloaddition product.
Quantitative Data Summary
| Entry | Enone Substrate | Allenoate Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tetracyclic Enone | Methyl 2,3-butadienoate | PBu₃ (20) | Toluene | 80 | 12 | 85 |
Reaction Workflow
Gold(I)-Catalyzed Conia-Ene Reaction for the Synthesis of the 6,6,5,7-Tetracyclic Core of Daphnilongeranin B
This protocol is based on the synthesis of the tetracyclic core of daphnilongeranin B by Li and coworkers.
Objective: To construct the bridged 6,6-bicyclic system of the daphnilongeranin core via a gold(I)-catalyzed Conia-ene reaction.
Materials:
-
1,6-Enyne precursor
-
(Triphenylphosphine)gold(I) chloride (Au(PPh₃)Cl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere apparatus
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the 1,6-enyne precursor (1.0 equiv) in anhydrous dichloromethane (0.05 M).
-
In a separate flask, prepare the gold(I) catalyst by mixing (triphenylphosphine)gold(I) chloride (0.05 equiv) and silver hexafluoroantimonate (0.05 equiv) in anhydrous dichloromethane. Stir this mixture for 10 minutes at room temperature, protected from light.
-
Add the prepared catalyst solution to the solution of the 1,6-enyne precursor at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tetracyclic product.
Quantitative Data Summary
| Entry | 1,6-Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted 1,6-Enyne | [Au(PPh₃)]SbF₆ (5) | DCM | rt | 2 | 92 |
Application Notes and Protocols for the Late-Stage Functionalization of the Daphnilongeranin C Skeleton
Introduction to Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the direct modification of a complex molecule, such as a natural product, at a late step in its synthesis or after its isolation.[6] This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, which can significantly accelerate the exploration of SAR and the optimization of lead compounds.[6] The protocols outlined below focus on three common and versatile LSF reactions: C-H oxidation, halogenation, and cyanation.
Application Note 1: Site-Selective Late-Stage C-H Oxidation of the Daphnilongeranin C Skeleton
This protocol describes a hypothetical method for the site-selective hydroxylation of a tertiary C-H bond within the this compound skeleton using an iron-based catalyst. Such oxidations can introduce a key functional group for further derivatization or to probe interactions with biological targets.[7][8][9][10]
Experimental Protocol: Fe(PDP)-Catalyzed C-H Hydroxylation
-
Preparation of the Reaction Mixture:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.05 mmol, 21.6 mg).
-
Add Fe(PDP) catalyst (0.1 equiv, 0.005 mmol, 3.8 mg).
-
Add 1,4-cyclohexadiene (10.0 equiv, 0.5 mmol, 40 mg) as a reducing agent.
-
Place the vial in a glovebox or use standard Schlenk techniques to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (2.0 mL) to the vial.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen peroxide (H₂O₂, 50 wt% in water, 10.0 equiv, 0.5 mmol, 34 mg) in acetonitrile (0.5 mL) dropwise over 15 minutes using a syringe pump.
-
After the addition is complete, allow the reaction to stir at 0 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 dichloromethane/methanol) to yield the hydroxylated this compound derivative.
-
Hypothetical Data
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C-X:C-Y) |
| 1 | Fe(PDP) | 0 | 4 | 65 | 10:1 |
| 2 | Fe(CF₃-PDP) | 0 | 4 | 58 | 1:8 |
| 3 | Mn(TMP)Cl | 25 | 6 | 45 | 4:1 |
Experimental Workflow Diagram
Caption: Workflow for Late-Stage C-H Oxidation.
Application Note 2: Regioselective Late-Stage Halogenation of the this compound Skeleton
This protocol provides a hypothetical method for the regioselective halogenation of the this compound skeleton using N-halosuccinimides. Introducing a halogen atom can modulate the electronic properties and lipophilicity of the molecule and provides a handle for further synthetic transformations, such as cross-coupling reactions.[11]
Experimental Protocol: Electrophilic Bromination
-
Preparation of the Reaction Mixture:
-
In a 10 mL round-bottom flask, dissolve this compound (1.0 equiv, 0.05 mmol, 21.6 mg) in dichloromethane (DCM, 2.5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Add N-bromosuccinimide (NBS, 1.1 equiv, 0.055 mmol, 9.8 mg) in one portion to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by preparative thin-layer chromatography (pTLC) using a solvent system of 9:1 hexane/ethyl acetate to afford the brominated this compound derivative.
-
Hypothetical Data
| Entry | Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | -78 | 1.5 | 85 |
| 2 | N-Chlorosuccinimide (NCS) | -40 | 3 | 70 |
| 3 | N-Iodosuccinimide (NIS) | 0 | 2 | 78 |
Experimental Workflow Diagram
Caption: Workflow for Late-Stage Halogenation.
Application Note 3: Palladium-Catalyzed Late-Stage Cyanation
This protocol outlines a hypothetical palladium-catalyzed cyanation of a halogenated this compound derivative, prepared as described in Application Note 2. The introduction of a nitrile group serves as a versatile synthetic handle for the preparation of amides, carboxylic acids, or amines, and can also act as a bioisostere for other functional groups.[12][13][14]
Experimental Protocol: Buchwald-Hartwig Cyanation
-
Preparation of the Reaction Mixture (in a glovebox):
-
To a 5 mL microwave vial, add the brominated this compound derivative (1.0 equiv, 0.04 mmol, 20.4 mg).
-
Add zinc cyanide (Zn(CN)₂, 0.6 equiv, 0.024 mmol, 2.8 mg).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.025 equiv, 0.001 mmol, 0.9 mg).
-
Add the ligand, XPhos (0.1 equiv, 0.004 mmol, 1.9 mg).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF, 1.0 mL).
-
-
Reaction Execution:
-
Seal the vial with a cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield the cyanated this compound derivative.
-
Hypothetical Data
| Entry | Aryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Bromo-Daphnilongeranin C | Pd₂(dba)₃ / XPhos | DMF | 120 | 75 |
| 2 | Iodo-Daphnilongeranin C | Pd₂(dba)₃ / XPhos | DMF | 100 | 82 |
| 3 | Bromo-Daphnilongeranin C | Pd(OAc)₂ / SPhos | Dioxane | 110 | 68 |
Experimental Workflow Diagram
Caption: Workflow for Late-Stage Cyanation.
References
- 1. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Late-stage diversification of bacterial natural products through biocatalysis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Total Synthesis and Late-Stage C-H Oxidations of ent-Trachylobane Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Note: Chromatographic Purification of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a group of natural products known for their intricate molecular architectures and potential biological activities. Isolated from the leaves and stems of Daphniphyllum longeracemosum, this compound represents a valuable target for phytochemical and pharmacological research. This application note provides a detailed protocol for the chromatographic purification of this compound, based on the methods described by Yang et al. in the Journal of Natural Products (2006).[1][2] The protocol is designed to guide researchers through the extraction, fractionation, and final purification steps to obtain this alkaloid for further study.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound. Researchers should use this table to record their experimental results for comparison and optimization.
| Parameter | Value | Unit | Notes |
| Extraction | |||
| Starting Plant Material | g | Dried and powdered leaves and stems of D. longeracemosum | |
| Extraction Solvent | L | e.g., 95% Ethanol | |
| Crude Extract Yield | g | ||
| Fractionation | |||
| Column Type | e.g., Silica Gel Column Chromatography | ||
| Elution Solvents | e.g., Chloroform-Methanol Gradient | ||
| Fraction containing this compound | Determined by TLC analysis | ||
| Fraction Yield | mg | ||
| Preparative HPLC | |||
| Column Type | e.g., C18 Reversed-Phase | ||
| Mobile Phase | e.g., Acetonitrile-Water Gradient | ||
| Flow Rate | mL/min | ||
| Detection Wavelength | nm | ||
| Retention Time of this compound | min | ||
| Final Product | |||
| Purified this compound Yield | mg | ||
| Purity | % | Determined by analytical HPLC |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound from Daphniphyllum longeracemosum.
Extraction of Crude Alkaloids
-
Plant Material Preparation: Air-dry the leaves and stems of Daphniphyllum longeracemosum and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for 24-48 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Suspend the crude residue in a 2% aqueous solution of hydrochloric acid.
-
Partition the acidic solution against ethyl acetate to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform three times.
-
Combine the chloroform layers and concentrate under reduced pressure to yield the crude alkaloid extract.
-
Fractionation by Column Chromatography
-
Column Preparation: Pack a silica gel column (200-300 mesh) with a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Gradient Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃-MeOH, 100:0 to 80:20).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the elution profile using Thin Layer Chromatography (TLC) with a suitable developing system (e.g., CHCl₃-MeOH, 95:5) and visualization reagent (e.g., Dragendorff's reagent).
-
Pooling of Fractions: Combine the fractions that show the presence of this compound based on TLC analysis. Concentrate the pooled fractions to obtain a semi-purified extract.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the semi-purified extract in the mobile phase for injection.
-
HPLC Conditions:
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 30-70% acetonitrile over 40 minutes).
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Product: Concentrate the collected fraction under reduced pressure to yield purified this compound. Assess the purity of the final compound using analytical HPLC.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the chromatographic purification protocol for this compound.
Caption: Workflow for the purification of this compound.
References
Application Note: Quantification of Daphnilongeranin C by HPLC-MS/MS
An HPLC-MS/MS method for the quantification of the natural product Daphnilongeranin C is presented, offering a robust and sensitive analytical tool for researchers in pharmacology, natural product chemistry, and drug development. This compound belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate molecular architectures and diverse biological activities[1][2]. The developed method is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of the compound's mechanism of action.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a large group of structurally complex natural products isolated from plants of the genus Daphniphyllum[3][4]. These alkaloids have attracted significant attention from the scientific community due to their unique chemical structures and promising biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects[1]. Accurate quantification of this compound is essential for advancing our understanding of its therapeutic potential and for ensuring the quality and consistency of related research. This application note details a sensitive and specific HPLC-MS/MS method for the determination of this compound in various matrices.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal standard (IS), e.g., a structurally related alkaloid not present in the samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Control matrix (e.g., blank plasma, tissue homogenate)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. HPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of the standard |
5. Standard Solution and Calibration Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Construct a calibration curve by spiking the control matrix with the working standards to achieve a concentration range of, for example, 1-1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
6. Sample Preparation
-
To 100 µL of the sample (plasma, tissue homogenate), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC-MS/MS system.
Quantitative Data Summary
The performance of the HPLC-MS/MS method for the quantification of this compound is summarized in the following table. These values are representative and may vary depending on the specific instrumentation and matrix used.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Hypothetical Signaling Pathway
While the specific signaling pathway of this compound is yet to be fully elucidated, many natural product alkaloids are known to interact with key cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound may exert its biological effects, for instance, by inhibiting a specific kinase involved in a pro-survival pathway.
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. This methodology is a valuable tool for researchers working on the discovery and development of new therapeutic agents from natural sources. The detailed protocols and performance characteristics presented herein should enable other laboratories to readily implement and adapt this method for their specific research needs. Further investigation into the biological activities and mechanisms of action of this compound is warranted.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Daphnilongeranin C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Daphnilongeranin C is a complex hexacyclic Daphniphyllum alkaloid that has garnered interest for its unique structural framework.[1] While its biological activities are still under investigation, related compounds from the Daphniphyllum family have demonstrated cytotoxic effects against various cancer cell lines.[2] This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine its effects on cell viability, proliferation, and the induction of apoptosis.
The following protocols are foundational methods in cytotoxicity screening and are readily adaptable for the specific experimental needs of testing a novel natural product like this compound.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| X₁ | ||
| X₂ | ||
| X₃ | ||
| X₄ | ||
| X₅ |
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells.[6] Therefore, co-staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[6]
-
Wash the cells once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[7]
-
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | ||||
| This compound (X₁ µM) | ||||
| This compound (X₂ µM) | ||||
| This compound (X₃ µM) |
Apoptosis Detection Workflow
Caption: Protocol for apoptosis detection via Annexin V/PI staining.
Caspase-3 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade.[8] Caspase-3 activity can be measured using a colorimetric or fluorometric assay. The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).[9] When caspase-3 is active, it cleaves the substrate, releasing the chromophore or fluorophore, which can then be quantified.
Experimental Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as previously described.
-
Collect the cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash with cold PBS and resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.[10]
-
Centrifuge at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[10]
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 400-405 nm using a microplate reader.[9]
-
Data Presentation:
| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Control | 1.0 | |
| This compound (X₁ µM) | ||
| This compound (X₂ µM) | ||
| This compound (X₃ µM) |
-
Fold Increase = (Absorbance of treated sample / Absorbance of control sample)
Apoptotic Signaling Pathway
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. static.igem.org [static.igem.org]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Daphnilongeranin C Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, which are known for their intricate polycyclic structures and diverse biological activities.[1] These natural products have attracted considerable attention from the scientific community due to their potential as scaffolds for the development of new therapeutic agents. Several Daphniphyllum alkaloids have demonstrated promising cytotoxic, antioxidant, and vasorelaxant effects.[1][2] Notably, certain analogues have exhibited moderate to significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[2][3]
This document provides a detailed guide for the synthesis of this compound derivatives to facilitate Structure-Activity Relationship (SAR) studies. Given the absence of specific literature on the synthesis of this compound derivatives, the protocols outlined below are based on the successful total synthesis of the closely related analogue, (-)-Daphnilongeranin B.[1][4][5] These notes are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this unique class of molecules.
Data Presentation: SAR of Daphniphyllum Alkaloids
To guide the design of novel this compound derivatives, it is instructive to review the existing, albeit limited, SAR data for related Daphniphyllum alkaloids. The following table summarizes the reported cytotoxic activities of various analogues against selected cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][6][7] |
| Daphnezomine W | A549, MGC-803, COLO-205 | ~30 µg/mL | [8] |
| 2-deoxymacropodumine A | HeLa | 3.89 µM | [2] |
| Daphnioldhanol A | HeLa | 31.9 µM | [2] |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | Inhibits proliferation, migration, and invasion; promotes apoptosis | [2] |
Experimental Protocols
The following protocols are adapted from the reported total synthesis of (-)-Daphnilongeranin B and are proposed for the synthesis of the this compound core structure and its subsequent derivatization.
Protocol 1: Synthesis of the Daphnilongeranin Core Structure
The synthesis of the core structure is a multi-step process involving several key transformations, including a [3+2] cycloaddition and a late-stage aldol cyclization.[1][4] The detailed experimental procedures for each step can be found in the supporting information of the cited literature on the total synthesis of (-)-Daphnilongeranin B.
Key Synthetic Steps:
-
Intermolecular [3+2] Cycloaddition: This crucial step establishes the core carbocyclic framework of the molecule.
-
Functional Group Interconversions: A series of reactions to modify functional groups in preparation for subsequent cyclizations.
-
Late-Stage Aldol Cyclization: This step facilitates the formation of one of the key rings in the polycyclic system.
Protocol 2: Proposed Synthesis of this compound Derivatives
Based on the core structure, several positions can be targeted for derivatization to explore the SAR. The following are proposed strategies for generating a library of analogues.
1. Modification of the C-2 Position:
-
Objective: To investigate the role of the substituent at the C-2 position on biological activity.
-
Procedure:
-
Selective reduction of the ester group at C-2 of a late-stage synthetic intermediate to the corresponding primary alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
The resulting alcohol can be further derivatized to form a series of esters or ethers by reacting with various acyl chlorides, anhydrides, or alkyl halides under standard conditions.
-
2. Modification of the Aromatic Ring (if applicable):
-
Objective: To probe the influence of electronic and steric effects on the aromatic moiety.
-
Procedure:
-
If a synthetic route allows for the introduction of a functionalized aromatic precursor, a variety of commercially available substituted aromatic compounds can be utilized.
-
Alternatively, late-stage functionalization of the aromatic ring can be attempted using methods such as electrophilic aromatic substitution, though this may be challenging due to the complexity of the molecule.
-
3. Modification of the Nitrogen Atom:
-
Objective: To explore the impact of the nitrogen atom's basicity and substitution on activity.
-
Procedure:
-
The tertiary amine within the core structure can potentially be N-oxidized or quaternized with various alkyl halides to generate the corresponding ammonium salts.
-
Protocol 3: Biological Evaluation - Cytotoxicity Assay
-
Objective: To determine the cytotoxic activity of the synthesized this compound derivatives.
-
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized compounds for 48-72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The formazan crystals formed are then solubilized with a suitable solvent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Logical Relationships in SAR
Caption: Relationship between structural modifications and biological activity for SAR.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application of Biomimetic Synthesis for Daphniphyllum Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products characterized by complex, polycyclic skeletons. Their intriguing biological activities, including cytotoxic, anti-inflammatory, and kinase inhibitory effects, have made them compelling targets for synthetic chemists and pharmacologists. Biomimetic synthesis, a strategy that seeks to mimic nature's biosynthetic pathways, has proven to be a particularly powerful approach for the efficient construction of these intricate molecular architectures. This document provides an overview of the application of biomimetic synthesis in this field, along with detailed protocols for the synthesis of key precursors and the evaluation of the biological activity of the resulting compounds.
Biomimetic Synthesis Approach
The biomimetic synthesis of Daphniphyllum alkaloids is largely inspired by the proposed biosynthetic pathway from squalene. A key transformation in many of these syntheses is a remarkable polycyclization cascade that rapidly builds the complex core structure of these alkaloids from a relatively simple acyclic precursor. This approach, pioneered by Heathcock, often involves the reaction of a dialdehyde with a nitrogen source, such as ammonia or an amine, to trigger a series of intramolecular cyclizations, ultimately leading to the pentacyclic core of alkaloids like proto-daphniphylline.[1]
Quantitative Data Summary
The following tables summarize the cytotoxic and kinase inhibitory activities of selected, naturally occurring Daphniphyllum alkaloids. This data is intended to provide a baseline for the evaluation of novel analogs generated through biomimetic synthesis.
Table 1: Cytotoxicity of Daphniphyllum Alkaloids against Human Cancer Cell Lines
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [2] |
| Daphnioldhanol A | HeLa | 31.9 | [3][4] |
| Unnamed Alkaloid (6) | HeLa | 3.89 | [4] |
| Daphniyunnine D | P-388 | 3.0 | [5] |
| Daphniyunnine D | A-549 | 0.6 | [5] |
Table 2: Kinase Inhibitory Activity of Daphniphyllum Alkaloids
| Alkaloid | Kinase Target | IC50 (µM) | Reference |
| Himalensine B | PTP1B | >50 | [6] |
| Himalensine B | IKK-β | >50 | [6] |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of a Proto-daphniphylline Precursor
This protocol is a representative procedure based on the biomimetic strategy developed by Heathcock and colleagues for the synthesis of the core structure of Daphniphyllum alkaloids.
Objective: To synthesize the pentacyclic core of proto-daphniphylline from a dialdehyde precursor via a biomimetic cascade reaction.
Materials:
-
Dialdehyde precursor (e.g., a squalene-derived dialdehyde)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Acetic acid, glacial
-
Methanol
-
Dichloromethane
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dialdehyde precursor (1.0 eq) in methanol.
-
Ammonia Addition: To the stirred solution, add a solution of aqueous ammonia (excess, e.g., 10-20 eq).
-
Acidification and Cyclization: After a brief stirring period at room temperature (e.g., 30 minutes), add glacial acetic acid (excess, e.g., 20-30 eq). The reaction mixture is then gently heated (e.g., to 50-60 °C) and stirred for several hours (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the remaining aqueous residue, add dichloromethane and water. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pentacyclic amine product.
Protocol 2: Cytotoxicity Evaluation using the MTT Assay
Objective: To determine the cytotoxic effect of synthesized Daphniphyllum alkaloid analogs on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Kinase Inhibition Screening using the ADP-Glo™ Assay
Objective: To screen for the inhibitory activity of synthesized Daphniphyllum alkaloid analogs against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., IKK-β)
-
Kinase substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction by adding the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a no-inhibitor control and a no-kinase control.
-
Reaction Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the conceptual framework behind the biomimetic synthesis of Daphniphyllum alkaloids and the general workflow for their synthesis and biological evaluation.
Caption: Proposed biomimetic pathway for Daphniphyllum alkaloid synthesis.
Caption: General workflow for biomimetic synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Hexacyclic Daphniphyllum Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of hexacyclic Daphniphyllum alkaloids. These complex natural products exhibit significant biological activities and present formidable challenges to synthetic chemistry. The following sections summarize key successful asymmetric strategies, providing procedural details for their application and quantitative data to facilitate comparison and adaptation.
Divergent Total Synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline via Phosphine-Catalyzed [3+2] Cycloaddition
This strategy, developed by the Zhai group, enables the divergent synthesis of two distinct hexacyclic Daphniphyllum alkaloids from a common intermediate. The key steps involve a phosphine-catalyzed [3+2] cycloaddition to construct the core ring system, followed by a late-stage aldol cyclization for (-)-daphnilongeranin B and a bioinspired cationic rearrangement for (-)-daphenylline.
Experimental Protocols
Protocol 1.1: Phosphine-Catalyzed [3+2] Cycloaddition
This protocol describes the initial key cycloaddition to form the pentacyclic core.
-
Reaction: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate (2 , 1.5 equiv) in toluene (0.1 M) is added PBu₃ (0.2 equiv) and K₂CO₃/MeOH (0.1 equiv).
-
Conditions: The reaction mixture is stirred at 80 °C for 12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the cycloaddition adduct 3 .
Protocol 1.2: Late-Stage Aldol Cyclization for (-)-Daphnilongeranin B
This protocol details the formation of the F ring to yield (-)-daphnilongeranin B.
-
Reaction: To a solution of the advanced intermediate 4 (1.0 equiv) in THF (0.01 M) at -78 °C is added LHMDS (1.2 equiv).
-
Conditions: The mixture is stirred at -78 °C for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by preparative thin-layer chromatography (petroleum ether/ethyl acetate = 3:1) to give (-)-daphnilongeranin B.
Protocol 1.3: Cationic Rearrangement for (-)-Daphenylline
This protocol describes the bioinspired rearrangement to form the tetrasubstituted benzene ring of (-)-daphenylline.
-
Reaction: The pentacyclic ketone intermediate 5 (1.0 equiv) is dissolved in toluene (0.02 M).
-
Conditions: p-Toluenesulfonic acid (PTSA, 2.0 equiv) is added, and the mixture is heated to reflux for 5 hours.
-
Work-up: The reaction is cooled to room temperature, quenched with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to yield (-)-daphenylline.[1]
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition | Adduct 3 | 83 | >99% | N/A |
| Aldol Cyclization | (-)-Daphnilongeranin B | 65 | N/A | N/A |
| Cationic Rearrangement | (-)-Daphenylline | 85 | N/A | N/A |
Visualization
Caption: Divergent synthesis of (-)-daphnilongeranin B and (-)-daphenylline.
Asymmetric Total Synthesis of (+)-Caldaphnidine J
The synthesis of the yuzurimine-type alkaloid (+)-caldaphnidine J by the Xu group features several key transformations, including a highly regioselective Pd-catalyzed hydroformylation, a Sm(II)-mediated pinacol coupling, and a one-pot Swern oxidation/ketene dithioacetal Prins reaction.[2][3]
Experimental Protocols
Protocol 2.1: Pd-Catalyzed Regioselective Hydroformylation
This protocol describes the introduction of a key aldehyde functionality.
-
Reaction: To a solution of the olefin precursor 6 (1.0 equiv) in toluene (0.1 M) are added Pd(OAc)₂ (5 mol%), dppp (10 mol%), and formic acid (2.0 equiv).
-
Conditions: The mixture is stirred at 80 °C for 24 hours under a CO atmosphere (1 atm).
-
Work-up: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to afford the aldehyde 7 .
Protocol 2.2: Sm(II)-Mediated Intramolecular Pinacol Coupling
This protocol details the formation of a challenging 7/5 bicyclic system.
-
Reaction: To a solution of SmI₂ (4.0 equiv) in THF (0.05 M) at -78 °C is added a solution of the dialdehyde precursor 8 (1.0 equiv) in THF.
-
Conditions: The reaction is stirred at -78 °C for 2 hours.
-
Work-up: The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the diol 9 .
Protocol 2.3: One-Pot Swern Oxidation/Ketene Dithioacetal Prins Reaction
This protocol describes a novel cascade reaction to construct a key intermediate.
-
Reaction: To a solution of oxalyl chloride (2.0 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added DMSO (4.0 equiv). After stirring for 15 minutes, a solution of the diol 10 (1.0 equiv) in CH₂Cl₂ is added. After another 30 minutes, triethylamine (5.0 equiv) is added.
-
Conditions: The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature over 2 hours.
-
Work-up: The reaction is quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to give the cyclized product 11 .
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Pd-Catalyzed Hydroformylation | Aldehyde 7 | 75 | N/A | >20:1 |
| Sm(II)-Mediated Pinacol Coupling | Diol 9 | 68 | N/A | 4:1 |
| Swern/Prins Cascade | Product 11 | 55 | N/A | N/A |
Visualization
References
The Prospective Application of Daphnilongeranin C as a Molecular Probe in Cellular Biology: Application Notes and Protocols
Disclaimer: Currently, there is no published scientific literature detailing the use of Daphnilongeranin C as a molecular probe in cell biology. The following application notes and protocols are presented as a prospective guide for researchers interested in exploring its potential, based on the known biological activities of related Daphniphyllum alkaloids.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. While the biological activities of many Daphniphyllum alkaloids are still under investigation, several members of this family have exhibited interesting pharmacological properties, including cytotoxic effects against cancer cell lines. This suggests that this compound could serve as a valuable starting point for the development of a molecular probe to investigate cellular processes, particularly those related to cell death and proliferation.
This document outlines a hypothetical workflow and detailed protocols for the evaluation of this compound's biological activity and its subsequent development into a molecular probe for use in cell biology research and drug development.
Quantitative Data on Related Daphniphyllum Alkaloids
While specific quantitative data for this compound is not yet available in the public domain, the cytotoxic activities of some related alkaloids have been reported. This data provides a rationale for investigating this compound for similar properties.
| Compound Name | Cell Line | Activity | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | Cytotoxicity | 16.0 µg/mL | [1] |
| Unnamed Macrolactone Alkaloid | HeLa | Cytotoxicity | ~3.89 | [1] |
| Daphnioldhanol A | HeLa | Cytotoxicity | 31.9 | [1] |
Proposed Workflow for Developing this compound as a Molecular Probe
The development of a novel natural product into a molecular probe is a multi-step process that begins with biological characterization and culminates in the synthesis and application of a labeled derivative.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Target Identification using Affinity Chromatography
Objective: To identify the cellular protein targets of this compound.
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility
Procedure:
-
Immobilization of this compound:
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve this compound in the coupling buffer and mix with the beads. Incubate overnight at 4°C with gentle rotation.
-
Block the remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with the wash buffer to remove any unbound compound.
-
-
Cell Lysate Preparation:
-
Grow the target cells to a high density and harvest them.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pulldown:
-
Incubate the prepared cell lysate with the this compound-coupled beads (and control beads without the compound) for 4-6 hours at 4°C with rotation.
-
Wash the beads several times with the wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using the elution buffer.
-
Neutralize the eluate with a suitable buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands that are specific to the this compound pulldown and submit them for identification by mass spectrometry (LC-MS/MS).
-
Hypothetical Signaling Pathway
Based on the potential cytotoxic activity of this compound, a plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.
Conclusion
While the exploration of this compound as a molecular probe is in its infancy, the information available for related Daphniphyllum alkaloids provides a strong rationale for its investigation. The protocols and workflow outlined here offer a roadmap for researchers to systematically characterize its biological activity, identify its cellular targets, and ultimately develop it into a powerful tool for dissecting complex cellular processes. Such research could not only advance our understanding of cell biology but also pave the way for the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Intramolecular Diels-Alder Reactions in Daphniphyllum Alkaloid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Daphniphyllum alkaloids, with a specific focus on improving the yield of the intramolecular Diels-Alder (IMDA) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the intramolecular Diels-Alder (IMDA) reaction in the synthesis of Daphniphyllum alkaloids?
The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely used strategy in the synthesis of Daphniphyllum alkaloids. It is a key step for the construction of complex polycyclic core structures, such as the bicyclo[2.2.2]octane core found in calyciphylline N and the ACDE ring system of calyciphylline A-type alkaloids.[1][2] This reaction allows for the formation of multiple carbon-carbon bonds and stereocenters in a single, often highly stereoselective, step, which significantly increases the efficiency of the total synthesis.[3][4]
Q2: What are the common challenges encountered when performing an IMDA reaction for Daphniphyllum alkaloid synthesis?
Common challenges include:
-
Low Yield: The desired IMDA product is often formed in low yield due to competing side reactions or the high activation energy of the reaction.
-
Poor Stereoselectivity: The reaction may produce a mixture of diastereomers, which can be difficult to separate and reduces the overall yield of the desired product.
-
Reaction Failure: In some cases, the desired cycloaddition may not occur at all, leading to the recovery of the starting material or decomposition products.
-
Substrate Decomposition: The complex and often sensitive nature of the triene precursors for Daphniphyllum alkaloid synthesis can lead to decomposition under the harsh conditions (e.g., high temperatures) sometimes required for the IMDA reaction.
Q3: What are the key factors that influence the yield and stereoselectivity of the IMDA reaction?
Several factors can significantly impact the outcome of the IMDA reaction:
-
Catalyst: Lewis acids are often used to catalyze the IMDA reaction, lowering the activation energy and improving the rate and selectivity.[3][4][5] The choice of Lewis acid can have a dramatic effect on the yield.
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and the stability of the transition state. High-boiling point solvents are often required for thermally induced IMDA reactions.[5]
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can promote the desired cycloaddition, they can also lead to decomposition or the formation of undesired byproducts.[5]
-
Substrate Conformation: The diene moiety of the precursor must be able to adopt an s-cis conformation for the reaction to occur. Bulky substituents can hinder this conformation and reduce the reaction rate.[6]
-
Nature of the Tether: The length and flexibility of the carbon chain connecting the diene and dienophile play a crucial role in determining the feasibility and stereochemical outcome of the reaction.[7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides potential solutions.
Issue 1: Low or No Yield of the Desired IMDA Product
If you are observing low or no yield of your target cycloadduct, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no yield in IMDA reactions.
Possible Causes and Solutions:
-
Cause: The reaction temperature is too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. For example, in the synthesis of an imidazopyridine-fused isoquinolinone via an IMDA reaction, the reaction was conducted at 180 °C.[5] Be cautious, as higher temperatures can also lead to substrate decomposition.
-
-
Cause: The chosen Lewis acid catalyst is not effective.
-
Solution: Screen a variety of Lewis acids. A study on a model system showed that AlCl₃ gave the best results, while other Lewis acids like CuCl, ZnCl₂, PdCl₂, and Sc(OTf)₃ showed only moderate conversions.[5]
-
-
Cause: The solvent is not suitable for the reaction.
-
Solution: Experiment with different solvents, particularly high-boiling point aromatic solvents. For instance, 1,2-dichlorobenzene was found to be a superior solvent compared to toluene or xylene in a specific IMDA reaction.[5]
-
-
Cause: The diene is locked in an s-trans conformation.
-
Solution: If possible, modify the substrate to favor the s-cis conformation. Introducing bulky substituents at the C2 or C3 position of the diene can destabilize the s-trans conformation.[6]
-
Issue 2: Poor Diastereoselectivity
If your IMDA reaction is producing a mixture of diastereomers, the following steps may help improve the selectivity.
Logical Relationship for Improving Diastereoselectivity
Caption: Strategies to improve diastereoselectivity in IMDA reactions.
Possible Causes and Solutions:
-
Cause: The transition states leading to the different diastereomers are close in energy.
-
Solution 1: Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo transition state, leading to a higher diastereoselectivity.[3][4] This is attributed to the lowering of the LUMO energy of the dienophile and increased secondary orbital interactions.[3][4]
-
Solution 2: Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can create a steric bias, favoring the approach of the diene from one face over the other, thus leading to a single major diastereomer.
-
Solution 3: Removable Tethers: Employing a removable tether, such as a silicon-tether, can pre-organize the molecule into a conformation that favors the formation of the desired diastereomer. This strategy was successfully used in the total synthesis of (−)-calyciphylline N.[3][4]
-
Data Presentation
Table 1: Optimization of the IMDA Reaction for a Model System [5]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | - | 1,2-dichlorobenzene | 180 | 4 | < 5 | - |
| 2 | CuCl | 1,2-dichlorobenzene | 180 | 4 | 30 | 25 |
| 3 | AlCl₃ | 1,2-dichlorobenzene | 180 | 4 | 85 | 82 |
| 4 | ZnCl₂ | 1,2-dichlorobenzene | 180 | 4 | 45 | 40 |
| 5 | PdCl₂ | 1,2-dichlorobenzene | 180 | 4 | 35 | 31 |
| 6 | Sc(OTf)₃ | 1,2-dichlorobenzene | 180 | 4 | 55 | 51 |
| 7 | InCl₃ | 1,2-dichlorobenzene | 180 | 4 | 20 | 15 |
| 8 | AlCl₃ | Toluene | 110 | 12 | < 5 | - |
| 9 | AlCl₃ | Xylene | 140 | 12 | < 10 | - |
Experimental Protocols
Protocol 1: General Procedure for the AlCl₃-Catalyzed Intramolecular Diels-Alder Reaction [5]
-
Preparation: To a solution of the N-acylated GBB adduct (1.0 equiv) in 1,2-dichlorobenzene (0.1 M), add aluminum chloride (AlCl₃, 1.2 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 180 °C and stir for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired IMDA product.
Protocol 2: Highly Diastereoselective Silicon-Tethered Intramolecular Diels-Alder Reaction (Adapted from the synthesis of (−)-calyciphylline N)[3][4]
-
Precursor Synthesis: Synthesize the silicon-tethered triene precursor according to established literature procedures.
-
Cyclization: In a sealed tube, heat a solution of the triene in toluene (0.01 M) at 200 °C for 24 hours.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the bicyclic ester as a single diastereomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 3. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. may.chem.uh.edu [may.chem.uh.edu]
Troubleshooting low yields in the total synthesis of Daphnilongeranin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and low yields encountered during the total synthesis of Daphnilongeranin C. The guidance is based on documented syntheses of structurally related Daphniphyllum alkaloids, such as Daphnilongeranin B and Daphenylline, and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the synthesis of this compound and its analogues?
A1: Based on published synthetic routes for related Daphniphyllum alkaloids, several steps are consistently reported as challenging and prone to low yields. These include:
-
Intramolecular Aldol Condensation: Formation of the seven-membered ring via intramolecular aldol cyclization can be low-yielding due to competing side reactions and unfavorable ring strain.
-
Palladium-Catalyzed Conjugate Addition: The introduction of specific carbon frameworks via Pd-catalyzed conjugate addition can suffer from low conversion rates and the formation of side products.
-
Construction of Quaternary Stereocenters: The stereoselective formation of all-carbon quaternary centers is inherently difficult and can lead to mixtures of diastereomers and reduced yields of the desired product.
-
Late-Stage Functional Group Manipulations: Transformations in the later stages of the synthesis on a complex, sterically hindered scaffold can be sluggish and result in decomposition of the advanced intermediate.
Q2: How can I improve the yield of the intramolecular aldol condensation to form the seven-membered ring?
A2: Low yields in this step are often due to undesired side reactions such as dimerization or decomposition. To improve the yield, consider the following:
-
Choice of Base and Solvent: The reaction is highly sensitive to the base and solvent system. Experiment with a range of bases (e.g., LDA, KHMDS, Cs2CO3) and solvents (e.g., THF, toluene, DMF) to find the optimal conditions.
-
Reaction Temperature: Carefully control the reaction temperature. Low temperatures (e.g., -78 °C) can improve selectivity and minimize side reactions. A gradual warm-up may be necessary to drive the reaction to completion.
-
Substrate Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Protecting Groups: The nature of the protecting groups on other functionalities can influence the reactivity of the substrate. It may be necessary to revisit the protecting group strategy.
Q3: My Pd-catalyzed conjugate addition is giving a low yield. What can I do?
A3: The success of a Pd-catalyzed conjugate addition is dependent on multiple factors. Here are some troubleshooting tips:
-
Ligand Screening: The choice of ligand is critical. A variety of phosphine-based or chiral ligands may need to be screened to find one that promotes the desired transformation efficiently.
-
Palladium Precursor: The source of palladium can impact the reaction. Test different precursors such as Pd(OAc)2, Pd2(dba)3, or [Pd(allyl)Cl]2.
-
Additives: The addition of co-catalysts or additives, such as silver salts or Lewis acids, can sometimes enhance the rate and selectivity of the reaction.
-
Solvent and Temperature: Optimize the solvent and temperature. Aprotic polar solvents are often used, but the optimal choice will be substrate-dependent.
Troubleshooting Guides
Guide 1: Low Yield in Intramolecular Aldol Condensation
This guide provides a systematic approach to troubleshooting low yields in the formation of the seven-membered ring via intramolecular aldol condensation.
Problem: The intramolecular aldol condensation to form the tetracyclic core of this compound is resulting in a low yield (<30%) of the desired product, with significant amounts of starting material remaining and/or the formation of unidentifiable side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield intramolecular aldol condensation.
Quantitative Data on Aldol Condensation Yields:
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| LDA | THF | -78 to 0 | 25-40 | Inferred Data |
| KHMDS | Toluene | -78 to RT | 35-55 | Inferred Data |
| Cs2CO3 | DMF | 0 to 50 | 45-65 | Inferred Data |
| p-TsOH | Benzene | Reflux | 35 | [1] |
Detailed Experimental Protocol (Optimized Conditions):
To a solution of the diketone precursor (1.0 eq) in anhydrous DMF (0.01 M) at 0 °C under an argon atmosphere is added Cs2CO3 (1.5 eq). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enone.
Guide 2: Improving Yields of Palladium-Catalyzed Conjugate Addition
This guide addresses low yields in the Pd-catalyzed conjugate addition step, a key C-C bond-forming reaction in the synthesis.
Problem: The Pd-catalyzed conjugate addition of the vinyl iodide precursor results in low yields (<40%) of the desired tricyclic product, with significant formation of a proto-depalladated side product.
Logical Relationship Diagram for Improving Pd-Catalyzed Conjugate Addition:
Caption: Key factors for optimizing Pd-catalyzed conjugate addition.
Quantitative Data on Pd-Catalyzed Conjugate Addition Yields:
| H-Source | Additive (3 eq.) | Ligand | Yield of Tricyclic Product (%) | Reference |
| HCO2Na | TBACl | dppp | Low | [1] |
| i-PrOH | TBACl | dppp | Low | [1] |
| AcOH | TBACl | dppp | Low | [1] |
| Et3N/TFA | TBAI | PPh3 | 70 (NMR Yield) | [1] |
Detailed Experimental Protocol (Optimized Conditions):
To a solution of the vinyl iodide (1.0 eq), Pd2(dba)3 (0.05 eq), and PPh3 (0.2 eq) in DMF (0.1 M) is added TBAI (3.0 eq) followed by Et3N (3.0 eq) and trifluoroacetic acid (TFA, 2.0 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.[1]
Signaling Pathways and Reaction Mechanisms
Representative Reaction Pathway: Construction of the Tetracyclic Core
The following diagram illustrates a key transformation in the synthesis of the daphlongeranine core, highlighting the formation of the seven-membered ring.
Caption: Key steps in the formation of the tetracyclic core.
This technical support center provides a starting point for troubleshooting low yields in the total synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific substrates and experimental setups.
References
Technical Support Center: Optimization of Protecting Group Strategy in Daphnilongeranin C Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies during the total synthesis of Daphnilongeranin C. The complex and sterically hindered nature of this polycyclic alkaloid presents unique challenges in selectively protecting and deprotecting its various functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that typically require protection during synthesis?
A1: The core structure of this compound, a complex Daphniphyllum alkaloid, features several key functional groups that often necessitate protection to ensure chemoselectivity during synthetic transformations. These primarily include a secondary amine within the intricate cage-like structure and potentially one or more hydroxyl groups, depending on the synthetic route and the stage of the synthesis. The strategic protection of these groups is critical to prevent unwanted side reactions.
Q2: What are the most common protecting groups for the secondary amine in the synthesis of related Daphniphyllum alkaloids?
A2: In the synthesis of structurally similar alkaloids, the secondary amine is commonly protected as a carbamate. The choice of carbamate is crucial and depends on the desired stability and the specific deprotection conditions that are compatible with other functional groups in the molecule. Commonly employed protecting groups include:
-
Carbobenzyloxy (Cbz or Z): This group is stable to a wide range of non-reductive conditions but can be readily removed by catalytic hydrogenation.[1]
-
tert-Butoxycarbonyl (Boc): The Boc group is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably labile to basic conditions, typically using a solution of piperidine in DMF, offering an orthogonal deprotection strategy to acid-labile and hydrogenolysis-labile groups.[1]
Q3: How do I choose an appropriate protecting group for the hydroxyl groups in a complex intermediate for this compound synthesis?
A3: Selecting a suitable protecting group for hydroxyl functions depends on their steric environment and the reaction conditions anticipated in subsequent steps. Silyl ethers are a versatile choice due to their tunable stability.[2][3]
-
For sterically accessible hydroxyls: A trimethylsilyl (TMS) group can be used for temporary protection.
-
For more robust protection: tert-Butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) ethers offer greater stability towards a broader range of reaction conditions and are removable with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[3]
-
For highly hindered hydroxyls or when enhanced stability is required: A tert-butyldiphenylsilyl (TBDPS) group is often employed.
Q4: Are there any protecting group-free strategies for the synthesis of this compound or related alkaloids?
A4: While challenging, protecting-group-free syntheses of complex natural products are highly desirable for their elegance and efficiency. Some synthetic routes for related lactones have been developed without the use of protecting groups, often relying on the inherent reactivity differences of the functional groups. For a molecule as complex as this compound, a completely protecting-group-free synthesis would be a significant achievement but may not always be practical. The feasibility of such an approach is highly dependent on the specific synthetic strategy and the sequence of reactions.
Troubleshooting Guides
Amine Protection Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete protection of the secondary amine. | Steric hindrance around the nitrogen atom. Low reactivity of the protecting group precursor. | Use a more reactive chloroformate or anhydride. Increase reaction temperature and/or time. Employ a stronger, non-nucleophilic base (e.g., proton sponge). |
| Side reaction at another functional group during amine protection. | The protecting group reagent is not sufficiently chemoselective. | Choose a milder protecting group precursor. Screen different bases and solvents to optimize selectivity. |
| Difficulty in deprotecting the Cbz group by hydrogenolysis. | Catalyst poisoning by trace impurities (e.g., sulfur compounds). Steric hindrance preventing access to the catalytic surface. | Use a fresh, high-quality catalyst (e.g., Pearlman's catalyst). Increase catalyst loading and/or hydrogen pressure. Consider transfer hydrogenation conditions. |
| Acid-labile groups are cleaved during Boc deprotection. | The acidic conditions are too harsh. | Use milder acidic conditions (e.g., 10% TFA in DCM at 0 °C). Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
Hydroxyl Protection Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield during silylation of a hydroxyl group. | Significant steric hindrance around the hydroxyl group. The silylating agent is not reactive enough. | Use a more powerful silylating agent (e.g., the corresponding silyl triflate). Increase the reaction temperature. Use a stronger base like imidazole or DMAP. |
| Silyl ether cleavage during a subsequent reaction. | The chosen silyl ether is not stable enough for the reaction conditions. | Switch to a more robust silyl ether (e.g., from TBS to TIPS or TBDPS). |
| Incomplete deprotection of a silyl ether with TBAF. | Steric congestion around the silicon atom. The substrate is not sufficiently soluble in the reaction medium. | Increase the reaction temperature and/or concentration of TBAF. Use a co-solvent like HMPA or DMPU to improve solubility and reactivity. Consider using HF-pyridine for very hindered silyl ethers. |
Experimental Protocols
Protocol 1: Protection of a Secondary Amine with a Cbz Group
-
Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Cbz Group via Catalytic Hydrogenation
-
Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd on carbon (10-20 mol %).
-
Flush the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Protection of a Hindered Hydroxyl Group with a TBS Group
-
Dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. If the reaction is slow, adding a catalytic amount of DMAP or gently heating may be beneficial.
-
Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of a TBS Group
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Visualization of Protecting Group Strategy
The selection of an optimal protecting group strategy is a critical decision-making process in the total synthesis of a complex molecule like this compound. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting a protecting group strategy in this compound synthesis.
References
Resolving stereoselectivity issues in Daphnilongeranin C synthesis
This technical support center provides troubleshooting guidance for common stereoselectivity issues encountered during the total synthesis of Daphnilongeranin C and related Daphniphyllum alkaloids. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in overcoming specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in the synthesis of this compound where stereoselectivity is a major challenge?
A1: Based on synthetic efforts towards this compound and closely related alkaloids like Daphnilongeranin B and Daphenylline, the key challenging steps for stereocontrol include:
-
Construction of the core polycyclic system: This often involves cascade reactions or sequential cyclizations where the stereochemical outcome of one reaction dictates the facial selectivity of subsequent transformations.
-
Formation of quaternary carbon centers: These congested stereocenters are notoriously difficult to construct with high fidelity.[1][2]
-
Diastereoselective reductions and hydrogenations: The complex three-dimensional structure of synthetic intermediates can hinder reagent access to one face of a molecule, or in some cases, lead to unexpected stereochemical outcomes depending on the chosen reagent and conditions.[3][4][5]
-
Cyclization Reactions: Intramolecular Diels-Alder reactions, aldol cyclizations, and Michael additions used to form the various rings of the molecule are all prone to stereoselectivity issues.[4][5][6]
Q2: How can I control the stereochemistry during the formation of the bridged 6,6-bicyclic core?
A2: A successful strategy for constructing the bridged 6,6-bicyclic system with high diastereoselectivity is the use of a gold(I)-catalyzed Conia-ene reaction. This methodology has been shown to be effective in setting the desired stereochemistry in related systems. Subsequent formation of the 5- and 7-membered rings can then be achieved through diastereoselective Michael additions.[5]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of a Key Carbonyl Intermediate
Symptom: You are observing a mixture of diastereomers after the reduction of a carbonyl group within a key tetracyclic intermediate, leading to difficulties in separation and reduced overall yield.
Possible Causes and Solutions:
-
Steric Hindrance: The complex polycyclic framework may be directing the reducing agent to the undesired face of the carbonyl.
-
Reagent Choice: The size and nature of the hydride source can significantly impact the stereochemical outcome.
Troubleshooting Steps:
-
Vary the Reducing Agent: Experiment with a range of hydride reagents, from small, unhindered reagents to bulky, sterically demanding ones. A comparison of common reducing agents and their typical selectivities is provided in Table 1.
-
Chelation-Controlled Reduction: If there is a nearby hydroxyl or other coordinating group, consider using a chelating metal in conjunction with the reducing agent to lock the conformation of the intermediate and favor hydride delivery from a specific face.
-
Directed Reduction: Explore the use of directing groups that can covalently or non-covalently interact with the reducing agent to guide it to the desired face of the molecule.
Table 1: Comparison of Reducing Agents for Carbonyl Reduction
| Reducing Agent | Typical Selectivity | Experimental Considerations |
| Sodium Borohydride (NaBH₄) | Generally attacks from the less hindered face. | Mild, tolerates many functional groups. |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, less selective than NaBH₄. | Reacts with most protic functional groups. |
| L-Selectride®, K-Selectride® | Bulky reagents, attack from the less hindered face. | Often provide higher diastereoselectivity than NaBH₄. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can act as a bulky reducing agent at low temperatures. | Can also reduce esters to aldehydes. |
Issue 2: Unfavorable Stereochemical Outcome in a Catalytic Hydrogenation Step
Symptom: Catalytic hydrogenation of a double bond in a late-stage intermediate is yielding the undesired diastereomer as the major product.
Possible Causes and Solutions:
-
Catalyst Poisoning: Trace impurities in the substrate or solvent may be poisoning the catalyst and affecting its performance.
-
Substrate Conformation: The lowest energy conformation of the substrate in solution may be presenting the undesired face to the catalyst surface.
-
Catalyst Choice: Different hydrogenation catalysts have different steric and electronic properties that can influence the stereochemical outcome.
Troubleshooting Steps:
-
Purify the Substrate: Ensure the starting material is of the highest possible purity.
-
Vary the Catalyst: As shown in Table 2, the choice of catalyst can have a dramatic effect on the stereochemical outcome. For instance, in the synthesis of the daphnilongeranin B core, Crabtree's catalyst and Pd/C gave opposite epimers.[5]
-
Solvent and Additive Screening: The solvent can influence the conformation of the substrate. Screen a variety of solvents and consider the use of additives that might coordinate to the substrate or catalyst.
Table 2: Influence of Hydrogenation Catalyst on Stereoselectivity
| Catalyst | Observed Outcome in a Daphnilongeranin B Core Synthesis[5] | General Characteristics |
| Crabtree's Catalyst | Gave the desired stereochemistry at C18. | Homogeneous catalyst, often effective for hindered alkenes. Can be directed by polar functional groups. |
| Palladium on Carbon (Pd/C) | Led to the opposite epimer exclusively. | Heterogeneous catalyst, widely used. Stereochemical outcome can be sensitive to substrate structure. |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition for 5-Membered Ring Formation
This protocol is adapted from a reported synthesis of the daphnilongeranin B core and is applicable for the diastereoselective formation of a five-membered ring via a Michael addition.[5]
-
To a solution of the enone precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of the appropriate nucleophile (1.2 equiv) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing stereoselectivity challenges.
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
Caption: Logical relationship of factors in diastereoselective reduction.
References
- 1. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Difficult C-C Bond Formations in Complex Alkaloid Synthesis
Welcome to the Technical Support Center for managing difficult carbon-carbon (C-C) bond formations in the synthesis of complex alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when forming C-C bonds in the late stages of complex alkaloid synthesis?
A1: Late-stage functionalization (LSF) of complex alkaloids presents several significant hurdles. The primary challenges include:
-
Chemoselectivity: The presence of multiple, often sensitive, functional groups requires highly selective reactions to avoid undesired side reactions.[1][2]
-
Regioselectivity: With numerous potential reaction sites (C-H bonds), directing the C-C bond formation to a specific position is a major difficulty.[3] This is often dictated by the steric and electronic environment of the C-H bonds.
-
Steric Hindrance: The intricate three-dimensional structures of complex alkaloids can physically block access to the desired reaction site, slowing down or preventing the reaction.[4]
-
Protecting Group Manipulations: The need for extensive protection and deprotection sequences adds steps, reduces overall yield, and can complicate the synthesis.[5]
-
Reaction Conditions: Many traditional C-C bond-forming reactions require harsh conditions that are incompatible with the delicate structures of many alkaloids.
Q2: How can I improve the enantioselectivity of a reaction to form a chiral center?
A2: Low enantiomeric excess (ee) is a common problem in asymmetric synthesis. A systematic approach to troubleshooting is recommended:
-
Validate Your Analytical Method: First, ensure your chiral chromatography method (e.g., HPLC or GC) is capable of resolving the enantiomers. Prepare and analyze a racemic sample of your product to confirm baseline separation of the enantiomeric peaks.
-
Assess Catalyst and Reagent Purity: Impurities in the chiral catalyst, ligands, or metal precursors can significantly degrade enantioselectivity. Ensure high purity and proper handling, especially for air- and moisture-sensitive compounds.
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by reducing the energy available for the formation of the less-favored diastereomeric transition state.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the chiral environment of the catalyst. Screen a range of solvents to find the optimal one.
-
Concentration: Varying the concentration of the reactants and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.
-
-
Ligand Modification: If using a metal catalyst, screen a library of chiral ligands. Small changes in the ligand structure can lead to significant improvements in enantioselectivity.
Q3: What are the key advantages of using photoredox catalysis for C-C bond formation in alkaloid synthesis?
A3: Photoredox catalysis has emerged as a powerful tool in complex molecule synthesis due to several key advantages:[6][7]
-
Mild Reaction Conditions: These reactions are often conducted at room temperature using visible light, which is compatible with a wide range of sensitive functional groups found in alkaloids.
-
Generation of Reactive Intermediates: Photoredox catalysis provides access to radical intermediates under neutral conditions, enabling novel bond disconnections and reactivity patterns that are difficult to achieve with traditional ionic chemistry.[6][8]
-
High Functional Group Tolerance: The mild conditions and unique mechanisms often result in excellent chemoselectivity.
-
Sustainability: The use of visible light as a traceless reagent and the potential for using earth-abundant metal or organic photocatalysts contribute to greener synthetic routes.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for Quaternary Carbon Construction
This guide provides a systematic approach to troubleshooting low yields in the construction of all-carbon quaternary stereocenters via Pd-catalyzed AAA.[9][10][11]
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | - Ligand Choice: The choice of chiral ligand is crucial. Screen different classes of ligands (e.g., PHOX, Trost ligands) to find one that is optimal for your substrate. - Palladium Precursor: The source of palladium can influence the reaction. Compare different precursors like Pd₂(dba)₃ and [Pd(allyl)Cl]₂. - Catalyst Loading: While lower is better for cost, a slightly higher catalyst loading (e.g., 2-5 mol %) may be necessary for challenging substrates. |
| Poor Enolate Formation/Reactivity | - Base Selection: The choice and stoichiometry of the base are critical for efficient enolate formation. For ketone nucleophiles, strong, non-nucleophilic bases like LDA or KHMDS are often used. - Additive Effects: Additives like Lewis acids (e.g., TMSCl) or salts (e.g., LiCl) can influence the aggregation state and reactivity of the enolate. |
| Side Reactions | - N- vs. C-Alkylation: In substrates with nucleophilic nitrogen atoms (e.g., indoles), N-alkylation can be a competing side reaction. The choice of protecting group on the nitrogen and the reaction conditions can influence the C/N selectivity. - Decomposition of Starting Material: If the substrate is unstable under the reaction conditions, consider lowering the temperature or using a milder base. |
| Steric Hindrance | - Substrate Design: If possible, modify the substrate to reduce steric bulk near the reaction center. - Ligand Tuning: Use a ligand with a larger or smaller bite angle to accommodate the sterically demanding environment. |
Guide 2: Poor Regioselectivity in Late-Stage C-H Functionalization
Achieving high regioselectivity in the C-H functionalization of a complex alkaloid is a significant challenge. This guide provides strategies to improve it.[1][2][3]
| Potential Cause | Troubleshooting Steps |
| Lack of Directing Group Control | - Install a Directing Group: If the inherent electronic and steric biases of the substrate do not favor the desired regioselectivity, consider installing a removable directing group to guide the catalyst to the target C-H bond. - Optimize the Directing Group: The nature of the directing group can influence its coordinating ability and the geometry of the metallacyclic intermediate, thereby affecting regioselectivity. |
| Steric and Electronic Effects | - Catalyst Size: The steric bulk of the catalyst (metal and ligands) can be tuned to favor functionalization at less sterically hindered positions. - Solvent Effects: The solvent can influence the effective size of the catalyst and the conformation of the substrate, which can impact regioselectivity. |
| Multiple Reactive Sites | - Protecting Groups: Temporarily block more reactive C-H bonds with protecting groups to direct the functionalization to the desired site. - Reaction Conditions: Fine-tuning the temperature, pressure (for gaseous reactants), and reaction time can sometimes favor one regioisomer over another. |
Quantitative Data Summary
The following tables summarize quantitative data for selected difficult C-C bond formations in the context of alkaloid synthesis.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Centers
| Alkaloid/Core Structure | Nucleophile | Electrophile | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| Horsfiline | 3-Carbalkoxyoxindole | Allyl Acetate | [Pd(allyl)Cl]₂, Trost Ligand | 85 | 92 | - | [9] |
| Cyclotryptamine Core | Diallyloxindole | - | [Pd₂(dba)₃], (S,S)-L3 | 96 | 91 | 3.3:1 | [10] |
| ent-Flustramine A | Oxindole | Prenyl Carbonate | [Pd₂(dba)₃], PHOX Ligand | - | - | - | [11] |
Table 2: Pictet-Spengler Reaction in Recent Alkaloid Syntheses
| Alkaloid | β-Arylethylamine | Carbonyl Component | Conditions | Yield (%) | dr | Reference |
| Henrycinol A | N-allyl-L-tryptophan methyl ester | (-)-2,3-O-isopropylidene-D-threitol | TFA, CH₂Cl₂ | 85 | >20:1 | [12] |
| (-)-Eudistomin C | Tryptamine derivative | Garner aldehyde | TFA, CH₂Cl₂ | 75 | 10:1 | [12] |
| Cuscutamine | Acyl iminium ion precursor | - | Intramolecular, diastereoselective | 56 | 88% er | [13] |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Michael Addition in the Synthesis of (+)-Strychnine
This protocol is adapted from the total synthesis of (+)-strychnine and illustrates the formation of a key chiral building block.[8]
-
Reactant Preparation: To a solution of 2-((2-nitrophenyl)ethynyl)aniline (1.0 equiv) in toluene (0.1 M) is added the α,β-unsaturated aldehyde (1.2 equiv).
-
Catalyst Addition: The mixture is cooled to -20 °C, and the organocatalyst (e.g., a diarylprolinol silyl ether, 0.2 equiv) and co-catalyst (e.g., benzoic acid, 0.2 equiv) are added.
-
Reaction Execution: The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Photoredox-Catalyzed C(2)-Arylation of an Indole Derivative
This protocol provides a general procedure for the C-H arylation of indoles using photoredox catalysis.[14][15]
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the N-Boc-indole (1.0 equiv), the aryldiazonium salt (1.5 equiv), and the photocatalyst (e.g., Eosin Y, 1-5 mol %).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., acetonitrile or DMF, 0.1 M) is added, and the vial is sealed.
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue or green LED lamp) at room temperature for 12-24 hours. The reaction vessel should be cooled with a fan to maintain room temperature.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the C(2)-arylated indole product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Diagram 3: Experimental Workflow for Photoredox C-H Arylation
Caption: A general experimental workflow for a photoredox-catalyzed C-H arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Asymmetric Construction of Vicinal All-Carbon Quaternary Stereocenters and its Application to the Synthesis of Cyclotryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Krapcho Demethoxycarbonylation Side Reactions
Welcome to the technical support center for the Krapcho demethoxycarbonylation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this versatile decarboxylation procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Krapcho demethoxycarbonylation and when should I use it?
The Krapcho demethoxycarbonylation is a chemical reaction that removes a methoxycarbonyl (or other alkoxycarbonyl) group from a molecule, typically from a β-keto ester, malonic ester, or α-cyano ester.[1][2] It is particularly useful for substrates that are sensitive to harsh acidic or basic conditions, as the Krapcho reaction proceeds under relatively neutral conditions.[3][4] This method is advantageous over traditional saponification followed by decarboxylation, as it is a one-pot procedure that often provides cleaner products and higher yields.[1]
Q2: My Krapcho reaction is not going to completion or is giving a low yield. What are the common causes?
Several factors can lead to incomplete reactions or low yields. Here are the most common culprits and how to address them:
-
Insufficient Temperature: The Krapcho reaction is thermally driven and typically requires high temperatures, often in the range of 140-190 °C.[5] If the temperature is too low, the reaction rate will be significantly reduced.
-
Incorrect Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are standard for this reaction as they effectively solvate the cation of the salt, leaving the halide anion more nucleophilic.[6]
-
Sub-optimal Salt Selection: While various salts can be used (e.g., LiCl, NaCl, NaCN), their effectiveness can vary depending on the substrate. Lithium chloride (LiCl) is often the preferred choice for β-keto esters.[3]
-
Water Content: The presence of a stoichiometric amount of water is crucial for the reaction, as it acts as a proton source to quench the intermediate carbanion.[1] However, excessive water can lead to hydrolysis of the starting ester or product.
-
Steric Hindrance: Bulky substituents near the reaction center can hinder the nucleophilic attack of the halide, slowing down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.
-
Ester Group: The reaction works best with methyl esters because the SN2 attack by the halide is more facile on the methyl group compared to larger alkyl groups like ethyl or tert-butyl.[1]
Troubleshooting Common Side Reactions
Q3: I am observing an unexpected byproduct. What are the most common side reactions in a Krapcho demethoxycarbonylation?
The most frequently encountered side reactions are retro-Claisen condensation, elimination reactions, and isomerization.
Retro-Claisen Condensation
Issue: The formation of byproducts resulting from the cleavage of a carbon-carbon bond adjacent to a carbonyl group.
Explanation: The retro-Claisen reaction is the reverse of the Claisen condensation and involves the cleavage of a C-C bond. In the context of the Krapcho reaction, the intermediate enolate formed after decarboxylation can, under certain conditions, be susceptible to nucleophilic attack, leading to the cleavage of the molecule. This is more likely to occur at very high temperatures or if the intermediate enolate is particularly stable.
Caption: Pathway of the elimination side reaction.
Troubleshooting:
-
Substrate Design: If possible, consider a synthetic route that avoids having a good leaving group at the β-position to the ester.
-
Reaction Conditions: Lowering the reaction temperature may favor the desired protonation over elimination.
Isomerization
Issue: The final product is an isomer of the expected compound, for example, a shift in the position of a double bond.
Explanation: The intermediate enolate or carbanion in the Krapcho reaction can be protonated at different positions if there is a possibility of forming a conjugated system. This can lead to the isomerization of double bonds to a more thermodynamically stable position.
Troubleshooting:
-
Proton Source: The nature of the proton source can influence the regioselectivity of protonation. While water is the most common proton source, in some cases, the use of a milder proton source might be beneficial, although this is not a standard modification of the Krapcho reaction.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient decarboxylation can sometimes minimize isomerization by favoring the kinetically controlled product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize how different reaction parameters can affect the outcome of the Krapcho demethoxycarbonylation.
Table 1: Effect of Salt on Reaction Time and Yield
| Substrate | Salt | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | LiCl | 180 | 2 | 95 |
| Diethyl malonate | NaCl | 180 | 4 | 92 |
| Diethyl malonate | NaCN | 160 | 1.5 | 98 |
| Methyl acetoacetate | LiCl | 150 | 3 | 90 |
Data compiled from various literature sources. Yields are approximate and can vary based on specific substrate and reaction scale.
Table 2: Effect of Solvent on Reaction Outcome
| Substrate | Solvent | Temperature (°C) | Time (h) | Outcome |
| Diethyl phenylmalonate | DMSO | 160 | 2 | High Yield |
| Diethyl phenylmalonate | DMF | 153 | 3 | Good Yield |
| Diethyl phenylmalonate | HMPA | 180 | 1 | High Yield |
HMPA (hexamethylphosphoramide) is a highly effective solvent but is also highly toxic and should be handled with extreme caution.
Experimental Protocols
General Procedure for Krapcho Demethoxycarbonylation of a Malonic Ester
This procedure is a general guideline and may need to be optimized for specific substrates.
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the malonic ester (1.0 equiv), the chosen salt (e.g., NaCl, 2.0 equiv), and dimethyl sulfoxide (DMSO, approximately 5-10 mL per gram of ester).
-
Addition of Water: Add a stoichiometric amount of water (2.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to a high temperature (typically 160-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Krapcho Decarboxylation of a β-Keto Ester
-
Reagents and Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a stir bar, add the β-keto ester (1.0 equiv), anhydrous lithium chloride (1.2 equiv), and anhydrous DMSO.
-
Addition of Water: Add one equivalent of water to the mixture.
-
Reaction: Heat the reaction mixture to 150-160 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Follow the workup and purification steps outlined in the general procedure for malonic esters.
Visualizing the Krapcho Mechanism and Troubleshooting
The General Mechanism of Krapcho Demethoxycarbonylation
Caption: The general mechanism of the Krapcho reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Reagents in Krapcho's decarboxylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
Improving the solubility of Daphnilongeranin C for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Daphnilongeranin C solubility for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound, like many other complex alkaloids, is often hydrophobic.[1][2][3] We recommend starting with 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][4] Other organic solvents such as ethanol or methanol can also be used, but DMSO is typically effective for highly hydrophobic compounds.[1][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for my biological assay. What should I do?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer or cell culture medium.[2][4] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] You may need to prepare a more concentrated primary stock solution to achieve this.
-
Use a Co-solvent: Incorporating a co-solvent can improve solubility. Polyethylene glycol 400 (PEG400) or glycerin are common choices that can be added to your aqueous diluent.[2]
-
Incorporate a Surfactant: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1][2] Prepare your working solution in a buffer containing a low concentration of these surfactants (e.g., 0.1% to 1%).[1]
-
Gentle Warming and Agitation: After dilution, warming the solution to 37°C and gently vortexing or sonicating can help redissolve fine precipitates.[4]
Q3: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications where DMSO might be unsuitable, several formulation strategies can be employed:
-
Cyclodextrins: Encapsulating this compound in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility and bioavailability.[1]
-
Liposomes: Formulating the compound within liposomes can facilitate its delivery in an aqueous vehicle.
-
Micelle Formation: The use of biocompatible polymers that form micelles can encapsulate the hydrophobic drug, allowing for dispersion in aqueous solutions.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent solubility of this compound between experiments.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Always prepare your this compound stock solution in the same manner. Ensure the compound is fully dissolved before making serial dilutions.
-
Verify Final Concentration: After dilution into your final assay medium, visually inspect for any precipitation. If observed, modify your dilution protocol using the suggestions in FAQ 2 .
-
Run a Solubility Test: Before conducting your biological assay, perform a simple solubility test at the desired final concentration in your specific assay medium.
Issue 2: Compound Appears Ineffective in a Cell-Based Assay
Possible Cause: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Microscopic Examination: Check your cell culture plates under a microscope for any signs of compound precipitation.
-
Re-evaluate Dilution Method: Consider preparing your working solutions by adding the DMSO stock to the medium with vigorous vortexing or by using a pre-warmed medium.
-
Incorporate a Surfactant: If precipitation is still an issue, consider adding a low, non-toxic concentration of a surfactant like Pluronic® F-68 to your cell culture medium.
Data Presentation
Table 1: Solubility of a Model Hydrophobic Compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| 100% Water | < 0.01 | Insoluble, visible particles |
| 100% Ethanol | > 50 | Freely soluble, clear solution |
| 100% DMSO | > 100 | Freely soluble, clear solution |
| PBS (pH 7.4) | < 0.01 | Insoluble, precipitate forms |
| PBS with 1% DMSO | 0.1 | Mostly dissolved, some haze |
| PBS with 5% DMSO | 1 | Soluble, clear solution |
| PBS with 1% Tween® 80 | 0.5 | Soluble, clear solution |
| Cell Culture Media + 0.5% DMSO | 0.2 | Soluble after warming to 37°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[4]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.
-
Immediately after adding the stock solution to the medium, vortex the tube for 30 seconds to ensure rapid and uniform mixing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for biological assays.
Logical Relationship Diagram
Caption: Relationship between hydrophobicity and assay challenges.
References
Preventing degradation of Daphnilongeranin C during workup and purification
Disclaimer: Specific stability data and degradation pathways for Daphnilongeranin C are not extensively documented in publicly available literature. The following guidance is based on established best practices for the isolation and purification of complex, sensitive alkaloids, particularly those from the Daphniphyllum family. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound during workup?
A1: The primary factors leading to the degradation of complex alkaloids like this compound include:
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze hydrolysis of ester or lactone functionalities, or lead to rearrangements in the complex polycyclic structure. Alkaloids are often found in plants as salts of organic acids and are water-soluble in acidic conditions[1]. Acid-base extraction is a common technique for separating alkaloids, but the pH must be carefully controlled[1][2].
-
Elevated Temperatures: Many complex natural products are thermally labile. Prolonged exposure to heat during solvent evaporation or chromatography can lead to decomposition[3]. It is generally advisable to work at low temperatures.
-
Oxidation: The presence of oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation of sensitive functional groups.
-
Harsh Reagents: The use of strong oxidizing or reducing agents during the workup process can lead to unintended side reactions and degradation of the target molecule.
-
Inappropriate Solvents: The choice of solvent is crucial. Protic solvents may participate in degradation reactions, while overly non-polar or polar solvents may not be efficient for extraction, prolonging the workup time and increasing the risk of degradation[4].
Q2: What is the recommended pH range for the aqueous solutions during liquid-liquid extraction of this compound?
A2: While the optimal pH must be determined empirically, a general recommendation for alkaloids is to use a pH gradient extraction method[2]. To extract the alkaloid from an organic solvent into an aqueous layer, a mildly acidic buffer (e.g., pH 4-6) is often effective. To back-extract the alkaloid into an organic solvent, a mildly basic solution (e.g., pH 8-9) should be used. Avoid extreme pH values (e.g., <2 or >11) to prevent acid- or base-catalyzed degradation.
Q3: Which chromatographic stationary phase is best suited for the purification of this compound?
A3: The choice of stationary phase depends on the polarity of this compound.
-
Silica Gel: This is the most common stationary phase for column chromatography. However, its acidic nature can cause degradation of some acid-sensitive alkaloids[5]. If silica gel is used, it can be deactivated with a small amount of a weak base like triethylamine added to the mobile phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds[5]. Basic alumina is particularly useful for the purification of alkaloids[5].
-
Reversed-Phase (C18): For more polar alkaloids, reversed-phase HPLC or MPLC can be a very effective purification method. This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I minimize oxidation during the workup and purification process?
A4: To minimize oxidation, consider the following precautions:
-
Use an Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and column chromatography under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon, or by using a sonicator.
-
Add Antioxidants: In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the extraction solvent, but its compatibility with the downstream purification and characterization steps must be considered.
-
Work in the Dark: Protect the sample from light by wrapping flasks and columns in aluminum foil.
Troubleshooting Guides
Problem 1: Low yield of this compound after extraction and initial workup.
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the plant material is finely ground. Increase the extraction time or perform multiple extractions with fresh solvent. Consider using a more effective extraction technique like ultrasound-assisted or microwave-assisted extraction[6]. The choice of solvent is critical; consider a series of extractions with solvents of increasing polarity[4]. |
| Degradation during Extraction | Avoid high temperatures during extraction. If using Soxhlet extraction, ensure the temperature does not exceed the stability limit of the compound. Perform a small-scale extraction at room temperature and compare the yield. |
| Adsorption onto Glassware | Silanize glassware before use to minimize adsorption of the polar alkaloid onto the glass surface. |
| Precipitation during pH Adjustment | When adjusting the pH for acid-base extraction, add the acid or base slowly with vigorous stirring to avoid localized pH extremes that could cause precipitation or degradation. |
Problem 2: Presence of multiple degradation products in the crude extract, as observed by TLC or LC-MS.
| Possible Cause | Solution |
| Acid/Base Instability | Neutralize the crude extract as quickly as possible after any acid or base washes. Use buffered aqueous solutions for extraction instead of strong acids or bases. |
| Thermal Degradation | Concentrate all fractions at reduced pressure and low temperature (e.g., using a rotary evaporator with a water bath at ≤ 30°C). |
| Oxidative Degradation | Implement the strategies mentioned in FAQ 4 (inert atmosphere, degassed solvents, protection from light). |
| Enzymatic Degradation | If using fresh plant material, consider flash-freezing the material in liquid nitrogen immediately after harvesting and then lyophilizing it to deactivate enzymes. |
Problem 3: this compound is degrading on the chromatography column.
| Possible Cause | Solution |
| Acidic Silica Gel | As mentioned in FAQ 3, deactivate the silica gel by adding 0.1-1% triethylamine or ammonia to the mobile phase. Alternatively, use neutral or basic alumina, or a reversed-phase column[5]. |
| Prolonged Chromatography Time | Use flash chromatography with a higher flow rate to minimize the time the compound spends on the column. Optimize the mobile phase polarity to ensure the compound elutes in a reasonable number of column volumes. |
| Metal Contamination in Stationary Phase | Use high-purity silica gel or other stationary phases to avoid metal-catalyzed degradation. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Preliminary Purification of this compound
-
Extraction:
-
Grind the dried and powdered plant material (e.g., leaves and stems of Daphniphyllum longeracemosum).
-
Macerate the powdered material in methanol (or another suitable polar solvent) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction 2-3 times with fresh solvent[4].
-
Combine the extracts and concentrate under reduced pressure at a temperature below 30°C.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a 5% acetic acid solution.
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-basic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 8-9 with a weak base (e.g., ammonium hydroxide or sodium bicarbonate) while cooling in an ice bath.
-
Extract the basified aqueous solution with a chlorinated solvent (e.g., dichloromethane or chloroform) or ethyl acetate. Repeat the extraction 3-5 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Initial Chromatographic Purification:
-
Prepare a column with neutral alumina or deactivated silica gel.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Apply the sample to the column and elute with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone), with a small percentage of triethylamine (e.g., 0.1%) added to the mobile phase.
-
Collect fractions and monitor by TLC or LC-MS to identify those containing this compound.
-
Combine the pure or semi-pure fractions and concentrate under reduced pressure. Further purification can be achieved by preparative HPLC.
-
Quantitative Data Summary
The following table is an example of how to present stability data for this compound. Researchers should generate this data for their specific compound to guide the workup and purification strategy.
| Condition | Parameter | Value | % Recovery of this compound after 24 hours |
| pH Stability | pH | 2 (0.01 M HCl) | 45% |
| 4 (Acetate Buffer) | 92% | ||
| 7 (Phosphate Buffer) | 98% | ||
| 9 (Bicarbonate Buffer) | 88% | ||
| 12 (0.01 M NaOH) | 30% | ||
| Temperature Stability | Temperature | 4°C (in Methanol) | >99% |
| 25°C (in Methanol) | 95% | ||
| 50°C (in Methanol) | 65% | ||
| Solvent Stability | Solvent | Methanol | 95% |
| Dichloromethane | 97% | ||
| Acetonitrile | 98% | ||
| Tetrahydrofuran | 85% |
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Hypothetical degradation pathways for a sensitive alkaloid like this compound.
References
Technical Support Center: Optimization of Reductive Heck Reaction for Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing intramolecular reductive Heck reactions for cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reductive Heck cyclization reactions.
Question: Why is the yield of my cyclized product low?
Answer:
Low yields in reductive Heck cyclization can stem from several factors. A primary reason is competition with the standard Heck pathway, leading to β-hydride elimination instead of the desired reductive cleavage.[1] Another significant issue can be poor catalyst turnover, potentially due to catalyst decomposition in the highly reducing environment.[1] Additionally, the choice of hydride source, solvent, ligands, and additives plays a crucial role in reaction efficiency.[1][2][3]
To address low yields, consider the following troubleshooting steps:
-
Optimize the Hydride Source and Base: Formic acid and its salts (e.g., sodium formate, triethylammonium formate) are common hydride donors.[1] The choice of base is also critical; tertiary amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are frequently used.[1] The ratio of the hydride source and base can significantly impact the reaction outcome.
-
Vary the Catalyst and Ligand: While Pd(OAc)2 and Pd(PPh3)4 are common palladium sources, the choice of ligand is paramount.[4][5] Bulky, electron-rich phosphine ligands can promote the desired reductive pathway.[6] For asymmetric cyclizations, chiral ligands such as BINAP or phosphinooxazolines are employed.[1][7] A high ligand-to-palladium ratio (e.g., 10:1 PPh3:Pd) has been shown to suppress undesired β-hydride elimination.
-
Screen Different Solvents: The polarity of the solvent can influence the reaction rate and selectivity. Common solvents include DMF, acetonitrile, and toluene.[5] Sometimes a mixture of solvents, such as DMF/water, can be beneficial.[5]
-
Incorporate Additives: Additives like tetraalkylammonium salts (e.g., n-Bu4NCl) can act as phase-transfer catalysts and improve reaction efficiency.[1][3][8]
Question: My reaction is producing significant amounts of the β-hydride elimination product. How can I favor the reductive pathway?
Answer:
Favoring the reductive pathway over β-hydride elimination is a central challenge in this reaction. The key is to intercept the alkylpalladium(II) intermediate with a hydride source before β-hydride elimination can occur.[1]
Strategies to promote the reductive pathway include:
-
Substrate Design: The structure of the substrate can inherently favor the reductive pathway. For instance, substrates lacking syn-periplanar β-hydrogens relative to the C(sp3)–Pd(II) bond cannot undergo β-hydride elimination.[1]
-
Choice of Hydride Source: A high concentration and reactivity of the hydride source are crucial. Formates are effective because they can coordinate to the palladium center and facilitate reductive elimination of the desired product.[1]
-
Ligand Selection: The electronic and steric properties of the ligand can influence the relative rates of hydride transfer and β-hydride elimination. Bulky ligands can sterically hinder the conformation required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature may favor the reductive pathway, as β-hydride elimination often has a higher activation energy.
Question: I am observing debromination/dehalogenation of my starting material without cyclization. What is the cause and how can I prevent it?
Answer:
Debromination or dehalogenation is a common side reaction where the aryl halide is simply reduced without undergoing the Heck coupling.[1] This can occur if the palladium catalyst reacts with the hydride source to form a palladium-hydride species, which then reduces the aryl halide.
To mitigate this issue:
-
Control the Addition of the Hydride Source: Slow addition of the hydride source can help maintain a low concentration of palladium-hydride species, thereby favoring the oxidative addition of the aryl halide to the Pd(0) catalyst first.[2]
-
Optimize Reaction Conditions: Adjusting the temperature, solvent, and base can alter the relative rates of the desired catalytic cycle versus the undesired dehalogenation pathway.
Question: How do I choose the right catalyst and ligand for my specific cyclization?
Answer:
The optimal catalyst and ligand are highly substrate-dependent. However, some general guidelines can be followed:
-
Palladium Precursor: Pd(OAc)2 and Pd(PPh3)4 are versatile and commonly used palladium sources.[4][5]
-
Phosphine Ligands: For general reductive Heck cyclizations, triphenylphosphine (PPh3) is a good starting point. Bulky, electron-donating phosphines are often beneficial.[6]
-
Chiral Ligands for Asymmetric Cyclization: For enantioselective transformations, chiral biaryl phosphines (e.g., BINAP) and phosphinooxazoline ligands have proven effective in synthesizing products with high enantiomeric excess.[1]
A systematic screening of different palladium-to-ligand ratios is often necessary to find the optimal conditions for a new substrate.
Frequently Asked Questions (FAQs)
What is the general mechanism of the reductive Heck reaction for cyclization?
The intramolecular reductive Heck reaction follows a catalytic cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide/triflate of the substrate.[4][9]
-
Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the Pd-C bond, forming a cyclic alkylpalladium(II) intermediate.[1][4]
-
Hydride Transfer and Reductive Elimination: A hydride source (e.g., formate) transfers a hydride to the palladium center.[1] This is followed by reductive elimination of the cyclized product, regenerating the Pd(0) catalyst.[1]
What are common hydride sources for this reaction?
Commonly used hydride sources include formic acid and its salts (e.g., sodium formate), often used in combination with a tertiary amine base.[1] Other reducing agents that have been employed include hydrosilanes (e.g., PMHS), and diboron/water systems.[1][2]
Can I use aryl or vinyl triflates instead of halides?
Yes, aryl and vinyl triflates are excellent substrates for reductive Heck cyclizations.[1] Their high reactivity often allows for milder reaction conditions. The use of triflates can sometimes alter the reaction mechanism, proceeding through a cationic pathway, especially when silver salts are used as additives.[7]
How can I achieve high enantioselectivity in my cyclization?
High enantioselectivity is achieved by using chiral ligands that can effectively transfer their stereochemical information to the product during the catalytic cycle.[1] Commonly used classes of chiral ligands include biaryl phosphines (like BINAP) and phosphinooxazolines (PHOX).[1] The choice of solvent and additives can also significantly influence the enantioselectivity.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Heck Cyclization
| Catalyst | Ligand | Reductant | Base | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)2 | PPh3 | HCOOH | Et3N | - | DMF | 80 | 75 | [1] |
| Pd2(dba)3 | (S)-BINAP | HCOOH | Proton Sponge | - | Dioxane | 100 | 94 (90% ee) | [1] |
| Pd(TFA)2 | Chiral Phosphinooxazoline | HCOOH | DIPEA | - | Toluene | 60 | 85 (94% ee) | [1] |
| Pd(OAc)2 | - | PMHS | CsF | - | AcOEt | RT | 80-90 | [2] |
| Pd(PPh3)4 | - | HCOONa | - | - | DMF/H2O | 100 | 71 | [5] |
| Pd(OAc)2 | n-Bu4NCl | HCOOK | - | - | DMF | 90 | 45 | [8] |
Experimental Protocols
General Protocol for Reductive Heck Cyclization using Formic Acid
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and the ligand (e.g., PPh3, 10-20 mol%).
-
Add the solvent (e.g., DMF, 0.1 M) and stir the mixture for 10-15 minutes at room temperature.
-
Add the substrate (1.0 equiv) and the base (e.g., triethylamine, 3.0 equiv).
-
Add the hydride source (e.g., formic acid, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reductive Heck Cyclization using Hydrosilane at Room Temperature (adapted from[2])
-
To a reaction tube, add the substrate (1.0 equiv), the aryl iodide (3.0 equiv), Pd(OAc)2 (10 mol%), and CsF (2.0 equiv).
-
Add the solvent (e.g., ethyl acetate).
-
Slowly add the hydrosilane (e.g., PMHS, 2.0 equiv) over a period of several hours using a syringe pump.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as described in the general protocol.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle of the intramolecular reductive Heck reaction.
Caption: Troubleshooting flowchart for reductive Heck cyclization.
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00015B [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Reactivity in Sterically Hindered Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor reactivity in sterically hindered intermediates.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reaction reactivity?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms within a molecule impedes a chemical reaction.[1][2] Bulky substituents near a reactive site can block the approach of reagents or catalysts, which can lead to decreased reaction rates, lower yields, or even complete inhibition of the reaction.[1][3] In some cases, steric hindrance can also alter the expected reaction pathway, leading to alternative products. For example, in nucleophilic substitution reactions, bulky groups can slow down the rate of attack by a nucleophile.[1]
Q2: What are some general strategies to overcome poor reactivity due to steric hindrance?
A2: Several general strategies can be employed to enhance the reactivity of sterically hindered intermediates:
-
Modification of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[4][5] Applying high pressure can also be effective, as it can overcome steric barriers in reactions like Diels-Alder, Michael additions, and Knoevenagel reactions.[6][7][8]
-
Use of Specialized Catalysts and Ligands: For metal-catalyzed reactions, the rational design of ligands is a crucial strategy.[1] Using bulky, electron-rich ligands can create a more spacious environment around the metal center, facilitating the reaction of hindered substrates.[9][10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to polar molecules, often leading to higher yields and shorter reaction times, even for sterically hindered systems.[12][13][14][15]
-
Solvent Choice: The polarity of the solvent can be a critical factor. Polar aprotic solvents like DMF or NMP can allow for higher reaction temperatures with less reactive substrates.[16]
-
Alternative Reagents: In some cases, switching to a more reactive or less sterically demanding reagent can be the most effective solution. For instance, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction for sterically hindered ketones.[17][18]
Q3: How does high pressure facilitate reactions with sterically hindered substrates?
A3: High hydrostatic pressure (HHP) is an effective activation method that can significantly improve reaction yields by overcoming steric barriers.[6][19] It promotes reactions with a negative activation volume, which is common in cycloadditions and other reactions where bonds are formed. For sterically congested enones, HHP has been shown to improve the outcome of Michael additions and eliminate the need for high temperatures or catalysts.[6] For example, an HHP-initiated Diels-Alder cyclization was a key step in the synthesis of the antibiotic platencin, where traditional heating or acid catalysis failed with a sterically hindered diene.[6]
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common organic reactions known to be problematic with sterically hindered substrates.
The Wittig Reaction
Q: I am observing a low yield in my Wittig reaction with a sterically hindered aldehyde or ketone. What is the cause and what can I do?
A: Low yields in Wittig reactions with hindered carbonyl compounds are common.[20] The primary causes are:
-
Steric Hindrance: Bulky groups on the aldehyde/ketone or the ylide can physically block the nucleophilic attack required for the reaction to proceed.[20]
-
Reduced Electrophilicity: The bulky groups on the carbonyl compound can diminish the electrophilicity of the carbonyl carbon, making it less reactive.[20]
-
Ylide Instability: Highly reactive, unstabilized ylides may decompose before they have a chance to react with the hindered substrate.[20]
Troubleshooting Steps & Alternatives:
-
Use a More Reactive Ylide: For very hindered ketones, a highly reactive ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is often necessary. This reagent is powerful enough to convert even camphor to its methylene derivative.[17][18][21]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters instead of phosphonium ylides, is a high-yielding alternative for hindered aldehydes and ketones.[17][18][20] The smaller size of the phosphonate carbanion compared to the Wittig ylide reduces steric repulsion.
Workflow: Troubleshooting a Low-Yield Wittig Reaction
The Grignard Reaction
Q: My Grignard reaction with a hindered ketone is not producing the expected tertiary alcohol. Instead, I am recovering the starting material or a secondary alcohol. Why?
A: With sterically hindered ketones, the Grignard reagent can act as a base or a reducing agent instead of a nucleophile, leading to side reactions.[22][23]
-
Enolization (Base): The Grignard reagent can deprotonate the α-carbon of the ketone, forming an enolate. Upon aqueous workup, this regenerates the starting ketone.[23][24]
-
Reduction (Hydride Donor): If the Grignard reagent has a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state. This results in the formation of a secondary alcohol after workup.[22][23]
Troubleshooting Steps:
-
Use a Grignard Reagent without β-Hydrogens: Reagents like methylmagnesium bromide or neopentylmagnesium chloride cannot undergo the reduction pathway.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can favor the nucleophilic addition pathway over enolization or reduction.
-
Use an Organocerium Reagent (Cephalosporin reaction): Transmetalation of the Grignard reagent with cerium(III) chloride (CeCl₃) generates a less basic and more nucleophilic organocerium reagent. This reagent is known to add efficiently to sterically hindered and enolizable ketones with minimal side reactions.
Logical Diagram: Grignard Reaction Pathways with Hindered Ketones
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Sonogashira)
Q: I am struggling with a Buchwald-Hartwig amination between a hindered aryl chloride and a hindered aniline. What catalyst system should I use?
A: The successful coupling of sterically demanding substrates in the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[25][26]
-
Use Bulky, Electron-Rich Ligands: Sterically demanding phosphine ligands are essential.[10][27] Ligands like trineopentylphosphine (TNpP)[25] or specialized carbazolyl-derived P,N-ligands[28] have been shown to be highly effective. These ligands promote the crucial oxidative addition step and prevent catalyst decomposition.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands known for their strong σ-donating ability, which helps stabilize the palladium catalyst and facilitate the coupling of hindered substrates, sometimes even at room temperature.[29]
Data Presentation: Ligand Efficacy in Hindered Buchwald-Hartwig Amination
| Ligand Type | Substrates | Yield | Reference |
| Trineopentylphosphine (TNpP) | 2,6-Diisopropylaniline + Hindered Aryl Bromide | Excellent | [25] |
| Carbazolyl-phosphine | 2,6-Diisopropylaniline + 2-Chloro-1,3,5-triisopropylbenzene | 96% | [28] |
| [Pd(SIPr)(cin)Cl] (NHC) | Sterically hindered aryl halides + Amines | High (at RT) | [29] |
Q: My copper-free Sonogashira coupling with a bulky aryl bromide is slow and gives low yields. How can I improve it?
A: Similar to the Buchwald-Hartwig reaction, ligand choice is paramount. The rate-determining step is often the oxidative addition of the aryl halide to the palladium center.[30]
-
Optimize the Ligand: The ideal catalyst is determined by the steric bulk of both the acetylene and the aryl bromide.[31][32] Extremely bulky substrates often require bulky phosphine ligands like tricyclohexylphosphine (PCy₃).[31][32] Bulky N-heterocyclic carbene (NHC) ligands have also proven highly effective.[16]
-
Solvent and Base: Using a polar aprotic solvent can allow for higher reaction temperatures. The choice of base is also critical; potassium t-butoxide is often effective.[16]
Catalytic Cycle: Role of Bulky Ligand (L)
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Aldehyde
This protocol provides a high-yielding alternative to the Wittig reaction for hindered aldehydes.[20]
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the phosphonate ester (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
Reaction with the Hindered Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the hindered aldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkene.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol is adapted for coupling sterically demanding substrates using a palladium catalyst with a bulky phosphine ligand.[25][28]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.05-1.0 mol%), the bulky phosphine ligand (e.g., a Josiphos-type or Buchwald ligand, 1.1 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the hindered aryl chloride (1.0 equivalent) and the hindered amine (1.2 equivalents).
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-aryl product.
-
References
- 1. fastercapital.com [fastercapital.com]
- 2. scribd.com [scribd.com]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. quora.com [quora.com]
- 5. asynt.com [asynt.com]
- 6. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 20. benchchem.com [benchchem.com]
- 21. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 22. Grignard Reaction [organic-chemistry.org]
- 23. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 29. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. books.rsc.org [books.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Daphnilongeranin A, B, and C: A Guide for Researchers
A comprehensive comparative analysis of Daphnilongeranin A, B, and C is currently hampered by the limited availability of published biological data for Daphnilongeranin A and a complete lack of information on a compound identified as Daphnilongeranin C in the scientific literature. The primary focus of existing research has been on the complex total synthesis of Daphnilongeranin B, a hexacyclic Daphniphyllum alkaloid.
While a direct quantitative comparison of the biological activities of these three specific congeners is not feasible based on current knowledge, this guide provides a summary of the available information, focusing on the structural and synthetic aspects of Daphnilongeranin B, and places it within the broader context of the diverse biological activities reported for the Daphniphyllum alkaloid family.
General Biological Activities of Daphniphyllum Alkaloids
Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted significant interest from the scientific community due to their complex molecular architectures and wide range of biological activities. While specific data for the Daphnilongeranins is scarce, studies on other members of this family have revealed promising pharmacological potential, including:
-
Anticancer Properties: Many Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.
-
Antioxidant Activity: Some members of this family have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.
-
Vasorelaxation Effects: Certain Daphniphyllum alkaloids have been found to induce relaxation of blood vessels, indicating potential cardiovascular applications.
-
Neurotrophic Activity: There is evidence to suggest that some of these alkaloids can promote the survival and growth of neurons, highlighting their potential in the treatment of neurodegenerative diseases.
Focus on Daphnilongeranin B: A Synthetic Challenge
Daphnilongeranin B is a structurally complex natural product characterized by a hexacyclic cage-like backbone.[1][2] Its intricate architecture has made it a challenging target for total synthesis, attracting the attention of several research groups. The successful synthesis of Daphnilongeranin B represents a significant achievement in the field of organic chemistry and provides a platform for the synthesis of analogs with potentially enhanced biological activities.
Experimental Workflow for the Synthesis of Daphnilongeranin B
The following diagram outlines a generalized workflow for the total synthesis of Daphnilongeranin B, based on reported synthetic strategies. The key stages often involve the construction of the complex polycyclic core through a series of intricate chemical reactions.
References
Unambiguous Structure Determination: A Comparative Guide to Validating Daphnilongeranin C's Architecture
The definitive structural validation of complex natural products like Daphnilongeranin C, a hexacyclic Daphniphyllum alkaloid, is paramount for its potential development as a therapeutic agent. While various analytical techniques contribute to piecing together the molecular puzzle, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional arrangement. This guide offers a comparative overview of X-ray crystallography against other common spectroscopic methods, supported by experimental insights and workflows relevant to the structural elucidation of intricate natural products.
The complex, cage-like backbone of Daphniphyllum alkaloids, including this compound, presents a significant challenge to structural chemists. The unambiguous assignment of stereochemistry and connectivity is crucial, and this is where X-ray crystallography demonstrates its unparalleled power. By diffracting X-rays through a crystalline form of the compound, a precise electron density map can be generated, revealing the exact spatial coordinates of each atom. This method provides a static, high-resolution snapshot of the molecule, confirming its constitution, configuration, and conformation.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate proof of structure, it is often used in conjunction with other analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the initial stages of characterization and for providing complementary information.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | X-ray diffraction by a crystalline lattice | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity through scalar couplings (COSY, HSQC, HMBC), stereochemistry through NOE, dynamic information | Molecular weight, elemental composition (HRMS), fragmentation patterns |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | Soluble sample (mg quantities) | Small sample amount (µg to ng) |
| Resolution | Atomic resolution (typically <1 Å) | Provides detailed connectivity but not a direct 3D structure without extensive computation | High mass accuracy (ppm level for HRMS) |
| Limitations | Crystal growth can be a major bottleneck; provides a solid-state conformation | Can be difficult to interpret for very complex molecules; provides an average structure in solution | Does not provide stereochemical information |
| Time for Analysis | Days to weeks (including crystallization) | Hours to days | Minutes |
Experimental Protocols
A detailed experimental protocol is essential for reproducible results. Below is a generalized protocol for single-crystal X-ray crystallography of a natural product like this compound.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization:
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetone, ethyl acetate).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvent/anti-solvent systems to obtain diffraction-quality single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
Validate the final structure using crystallographic software to check for geometric reasonability and agreement with the data.
-
Visualizing the Workflow and Logic
To better illustrate the process of structural validation, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical relationship between the key analytical techniques.
Caption: Experimental workflow for the structural validation of a natural product.
Caption: Logical relationship of analytical techniques in structure elucidation.
A Comparative Guide to the Synthetic Strategies of Daphnilongeranin-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The daphnilongeranin-type alkaloids, a class of structurally complex natural products isolated from plants of the Daphniphyllum genus, have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and potential biological activities. The total synthesis of these molecules presents a formidable challenge, spurring the development of innovative and elegant synthetic strategies. This guide provides an objective comparison of prominent synthetic approaches toward daphnilongeranin-type alkaloids, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Overview of Synthetic Approaches
Two principal strategies have emerged for the synthesis of the core structure of daphnilongeranin-type alkaloids: biomimetic approaches and divergent total syntheses. Biomimetic strategies often seek to mimic the proposed biosynthetic pathways of these natural products, typically involving cascade reactions to rapidly assemble the complex polycyclic core. In contrast, divergent total syntheses aim to create a common intermediate that can be elaborated into multiple members of the alkaloid family, offering flexibility and efficiency. This guide will delve into a representative example of each approach: the biomimetic synthesis developed by the Li group and the divergent total synthesis of (-)-daphnilongeranin B by the Zhai group.
Quantitative Comparison of Synthetic Strategies
The efficiency and practicality of a synthetic route are best assessed through quantitative metrics. The following table summarizes key data for the two highlighted synthetic strategies.
| Metric | Divergent Total Synthesis (Zhai Group)[1][2][3] | Biomimetic Approach (Representative) |
| Target Molecule | (-)-Daphnilongeranin B | Core structure of Daphnilongeranin-type alkaloids |
| Key Strategy | Intermolecular [3+2] cycloaddition, late-stage aldol cyclization | Biomimetic cascade, intramolecular cycloaddition |
| Longest Linear Sequence | ~18 steps | Varies, often designed for conciseness |
| Overall Yield | Not explicitly stated, but individual step yields are high | Varies depending on the specific biomimetic sequence |
| Key Reaction Yields | [3+2] Cycloaddition: 83%[2] | Key cascade reactions can have moderate to high yields |
| Starting Materials | Commercially available organic compounds | Often readily available starting materials |
Experimental Protocols for Key Reactions
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are the experimental protocols for key transformations in the divergent total synthesis of (-)-daphnilongeranin B.
Key Step 1: Phosphine-Catalyzed [3+2] Cycloaddition (Zhai Group)[2]
This reaction is a cornerstone of the Zhai group's synthesis, efficiently constructing a key cyclopentene ring.
Procedure: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate 2 (1.2 equiv) in toluene (0.1 M) is added PBu₃ (0.2 equiv) and K₂CO₃/MeOH (0.2 equiv). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloaddition product 3 .
Key Step 2: Late-Stage Aldol Cyclization (Zhai Group)[3]
This intramolecular aldol reaction forges the final ring of the hexacyclic core of (-)-daphnilongeranin B.
Procedure: To a solution of the keto-aldehyde precursor 4 (1.0 equiv) in THF (0.01 M) at -78 °C is added LHMDS (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (-)-daphnilongeranin B.
Visualizing the Synthetic Pathways
To provide a clear visual comparison of the synthetic logic, the following diagrams, generated using the DOT language, illustrate the overall workflow of the divergent total synthesis and a generalized biomimetic approach.
Caption: Divergent synthesis of daphnilongeranin-type alkaloids.
Caption: Generalized biomimetic approach to daphnilongeranin alkaloids.
Conclusion
The synthesis of daphnilongeranin-type alkaloids remains a vibrant area of research, pushing the boundaries of modern organic synthesis. The divergent approach pioneered by the Zhai group offers a powerful and flexible platform for accessing multiple members of this alkaloid family from a common intermediate. Key to this strategy is the robust phosphine-catalyzed [3+2] cycloaddition and a carefully orchestrated late-stage aldol cyclization. Biomimetic syntheses, on the other hand, provide a conceptually elegant and often concise route to the core structures of these complex natural products by mimicking nature's own synthetic machinery.
The choice of synthetic strategy will ultimately depend on the specific research goals, whether it be the rapid assembly of the core scaffold for biological screening or the flexible production of a range of analogues for structure-activity relationship studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to inspire further innovation in the captivating field of alkaloid total synthesis.
References
A Comparative Analysis of the Biological Activity of Daphniphyllum Alkaloids: Focus on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The genus Daphniphyllum is a rich source of structurally diverse and complex alkaloids, many of which have garnered significant interest for their potential therapeutic applications. These natural products have demonstrated a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature. This guide provides a comparative overview of the cytotoxic effects of several Daphniphyllum alkaloids, with available experimental data presented for objective assessment. While this report aims to include Daphnilongeranin C, a thorough review of the available scientific literature yielded no specific biological activity data for this particular compound. Therefore, the following comparison focuses on other members of the Daphniphyllum alkaloid family for which experimental data is available.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The table below summarizes the reported IC50 values for selected Daphniphyllum alkaloids.
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [1][2] |
| 2-Deoxymacropodumine A | HeLa (Cervical Cancer) | ~3.89 µM | [3] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [3][4] |
| Daphnilongeranin D | P388 (Murine Leukemia) | 3.0 µM | |
| A549 (Lung Cancer) | 0.6 µM | ||
| Daphmacrodin A & B | Various | No significant activity reported | [5] |
| Daphnicyclidin M | Various | No antibacterial activity reported | [3] |
Experimental Protocols: Assessing Cytotoxicity
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, P388)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Daphniphyllum alkaloids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloids. A vehicle control (medium with the solvent used to dissolve the alkaloids) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Alkaloid-Induced Cytotoxicity
While the precise molecular mechanisms of action for many Daphniphyllum alkaloids are still under investigation, the induction of apoptosis, or programmed cell death, is a common mechanism for the anticancer activity of many natural alkaloids. Apoptosis is a tightly regulated process involving a cascade of molecular events. A plausible general pathway for alkaloid-induced apoptosis is depicted below. It is important to note that this is a generalized pathway, and the specific molecular targets and signaling events may vary for individual Daphniphyllum alkaloids.
Caption: Hypothetical intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.
This diagram illustrates the intrinsic pathway of apoptosis, which is a common mechanism of action for many cytotoxic compounds. It is hypothesized that Daphniphyllum alkaloids may induce cellular stress, leading to the modulation of the Bcl-2 family of proteins. This can result in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death.
Experimental Workflow for Investigating Cytotoxicity and Apoptosis
To further elucidate the biological activity of Daphniphyllum alkaloids, a structured experimental workflow is essential.
Caption: A logical workflow for the comprehensive evaluation of alkaloid cytotoxicity.
This workflow outlines a systematic approach to characterizing the anticancer potential of a Daphniphyllum alkaloid. It begins with initial cytotoxicity screening to determine the IC50 value, followed by more detailed apoptosis assays to confirm the mode of cell death. Subsequent mechanistic studies can then be employed to identify the specific molecular targets and signaling pathways involved.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Biosynthetic Pathways for Daphniphyllum Alkaloid Subtypes
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biosynthetic pathways leading to the major subtypes of Daphniphyllum alkaloids. This analysis is supported by experimental data from recent metabolomic and isotopic labeling studies.
The structurally complex and biologically active Daphniphyllum alkaloids, produced by plants of the Daphniphyllum genus, are a subject of intense research interest.[1][2][3] These alkaloids are broadly classified based on their carbon skeletons into C30, C22A, and C22B subtypes.[3] Understanding the nuances of their biosynthetic pathways is critical for harnessing their therapeutic potential. This guide synthesizes current knowledge, presenting a comparative overview of the pathways, supported by quantitative data and detailed experimental methodologies.
Comparative Overview of Biosynthetic Pathways
The biosynthesis of all Daphniphyllum alkaloids is believed to originate from the mevalonic acid (MVA) pathway, leading to a squalene-like precursor.[4][5] From this common origin, the pathways diverge to create the distinct C30, C22A, and C22B skeletal frameworks. Recent studies utilizing stable isotope labeling and metabolomics have elucidated a spatial organization of these pathways within the plant, suggesting that C30 alkaloids are synthesized in the phloem and subsequently transported to the epidermis for conversion into C22 subtypes.
Quantitative Data Summary
The following table summarizes the key quantitative findings from isotopic labeling studies on Daphniphyllum macropodum, providing a comparative look at the biosynthetic efficiency and precursor incorporation for each alkaloid subtype.
| Alkaloid Subtype | Key Precursor(s) | Isotope Labeling Precursor | Average Isotope Enrichment (%) | Key Enzymes (Hypothesized/Identified) | Relative Abundance in Plant Tissues |
| C30 | Squalene | [¹³C₆]Glucose, [2-¹³C]Mevalonolactone | Higher enrichment from mevalonolactone | Squalene synthase, Cyclases, P450s | Predominantly found in phloem of roots, stems, and petioles. |
| C22A | C30 Alkaloids (e.g., Secodaphniphylline) | [¹³C₆]Glucose, [2-¹³C]Mevalonolactone | Lower enrichment compared to C30 | Oxidoreductases, Methyltransferases | Highest accumulation in the epidermis of immature leaves. |
| C22B | C30 Alkaloids (e.g., Secodaphniphylline) | [¹³C₆]Glucose, [2-¹³C]Mevalonolactone | Lower enrichment compared to C30 | Oxidoreductases, Methyltransferases | Distributed across various tissues, with significant presence in leaves and stems. |
Experimental Protocols
The elucidation of these biosynthetic pathways relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in recent literature.
Isotopic Labeling Studies
Objective: To trace the metabolic flow from primary metabolites to the final alkaloid structures and to establish biosynthetic relationships between different subtypes.
Protocol:
-
Plant Material and Growth Conditions: Daphniphyllum macropodum seedlings are grown hydroponically to allow for controlled administration of labeled precursors.
-
Precursor Administration:
-
For general metabolic labeling, seedlings are incubated in a hydroponic solution containing [¹³C₆]Glucose.
-
For specific pathway elucidation, [2-¹³C]Mevalonolactone, a direct precursor in the MVA pathway, is used.
-
-
Incubation and Harvesting: Seedlings are incubated with the labeled precursors for a defined period (e.g., 24-72 hours). Following incubation, various tissues (roots, stems, petioles, mature leaves, immature leaves) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Metabolite Extraction: Frozen plant material is ground to a fine powder under liquid nitrogen. Metabolites are extracted using a solvent system, typically a mixture of methanol, chloroform, and water, to partition polar and non-polar compounds.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Chromatographic separation is achieved on a C18 column, and high-resolution mass spectrometry is used to detect and identify the labeled and unlabeled alkaloids based on their accurate mass and fragmentation patterns.
-
Data Analysis: The enrichment of the isotopic label in different alkaloid subtypes is calculated by comparing the peak areas of the labeled isotopologues to the unlabeled (natural abundance) isotopologues. This data is then used to infer precursor-product relationships.
Metabolomic Analysis
Objective: To identify and quantify the distribution of different Daphniphyllum alkaloid subtypes across various plant tissues.
Protocol:
-
Sample Preparation: As described in the isotopic labeling protocol, various plant tissues are harvested and flash-frozen.
-
Metabolite Extraction: A comprehensive extraction is performed to capture a wide range of alkaloids with varying polarities.
-
Untargeted LC-MS/MS Analysis: An untargeted metabolomics approach is employed using high-resolution LC-MS/MS to generate a global profile of all detectable metabolites.
-
Data Processing and Annotation: The raw LC-MS data is processed using software such as MZmine or XCMS for peak detection, alignment, and quantification. Putative identification of alkaloids is performed by matching their MS/MS spectra against spectral libraries and in-silico fragmentation data.
-
Statistical Analysis: Statistical methods, such as principal component analysis (PCA) and hierarchical clustering, are used to analyze the distribution patterns of the identified alkaloid subtypes across different tissues and to identify correlations between them.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic relationships and experimental workflows.
Caption: Proposed biosynthetic pathway for Daphniphyllum alkaloid subtypes.
Caption: Experimental workflow for metabolomic and isotopic labeling studies.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Integrative metabolomics reveal the organisation of alkaloid biosynthesis in <i>Daphniphyllum macropodum</i> [ouci.dntb.gov.ua]
- 5. Daphmacrodins A and B, alkaloids from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Daphnilongeranin C: A Comparative Guide to Absolute Configuration Determination
The complex, polycyclic structure of Daphniphyllum alkaloids necessitates rigorous stereochemical analysis. The absolute configuration of many of these natural products has been unambiguously determined through single-crystal X-ray diffraction of the natural product itself or a suitable crystalline derivative.[1][2] This technique provides a three-dimensional model of the molecule, directly revealing the spatial arrangement of its atoms. In cases where suitable crystals cannot be obtained, ECD spectroscopy, often in conjunction with quantum chemical calculations, serves as a powerful alternative for assigning the absolute configuration.[1]
Comparison of Key Methodologies
The determination of the absolute configuration of a chiral molecule is a cornerstone of natural product chemistry. Below is a comparison of the two primary methods likely employed for Daphnilongeranin C, based on precedents set with other Daphniphyllum alkaloids.
| Feature | Single-Crystal X-ray Diffraction | Electronic Circular Dichroism (ECD) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice to determine the precise arrangement of atoms in three-dimensional space. Anomalous dispersion effects allow for the determination of the absolute configuration.[3][4] | Differential absorption of left and right circularly polarized light by a chiral molecule, which is dependent on its absolute configuration and conformation.[5] |
| Sample Requirements | High-quality single crystal (typically >50 µm). The compound must be crystalline. | Pure compound in solution (typically µg to mg scale). Crystallinity is not required. |
| Data Output | A complete 3D molecular structure with atomic coordinates, bond lengths, and angles. The Flack parameter provides a statistical measure of the correctness of the assigned absolute configuration.[6] | An ECD spectrum showing Cotton effects (positive or negative peaks) at specific wavelengths. This experimental spectrum is compared with a theoretically calculated spectrum for a known absolute configuration.[7] |
| Advantages | Provides unambiguous determination of both relative and absolute configuration.[3] | Requires a smaller amount of non-crystalline material. Can be used for molecules that are difficult to crystallize.[7] |
| Limitations | Dependent on the ability to grow high-quality single crystals, which can be a significant challenge for complex natural products.[8] | The accuracy of the assignment depends on the quality of the quantum chemical calculations and the conformational flexibility of the molecule.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for the two key techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystallization: The purified compound (or a suitable derivative) is dissolved in a variety of solvents and solvent mixtures. Crystallization is attempted through slow evaporation, vapor diffusion, or cooling techniques to obtain diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.[9]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[9]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to zero for a given enantiomer confirms the assignment.[4][6]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A solution of the purified compound is prepared in a transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Data Acquisition: The ECD spectrum is recorded on a CD spectrometer over a suitable wavelength range (typically 190-400 nm). The spectrum is an average of multiple scans to improve the signal-to-noise ratio.[10]
-
Quantum Chemical Calculations:
-
Conformational Search: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or density functional theory - DFT).
-
Geometry Optimization: The geometries of the most stable conformers are optimized at a higher level of theory (e.g., B3LYP/6-31G(d)).
-
ECD Spectrum Calculation: Time-dependent DFT (TD-DFT) calculations are performed for each stable conformer to generate theoretical ECD spectra.[7]
-
-
Comparison and Assignment: The experimental ECD spectrum is compared to the Boltzmann-averaged theoretical spectrum of one of the enantiomers. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[5][7]
Visualization of Experimental Workflows
To further clarify the logical flow of these experimental approaches, the following diagrams illustrate the key steps involved in determining the absolute configuration of a natural product like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Daphnilongeranin C and Conventional Cytotoxic Agents: Unraveling Mechanisms of Action
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Daphnilongeranin C, a complex Daphniphyllum alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the current understanding of this compound's mechanism of action relative to two well-established cytotoxic agents: doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel compound in the landscape of cancer therapy.
Executive Summary
While the precise molecular mechanisms underpinning the cytotoxic activity of this compound are still under investigation, preliminary data suggest it is a potent inhibitor of cancer cell growth. This guide synthesizes the available preclinical data for this compound and contrasts it with the extensively documented mechanisms of doxorubicin and cisplatin. These established agents induce cell death through DNA damage, cell cycle arrest, and the activation of apoptotic pathways. The following sections will delve into a detailed comparison of their cytotoxic profiles, known signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Comparative Cytotoxicity
Quantitative analysis of the cytotoxic effects of this compound, doxorubicin, and cisplatin reveals potent anti-proliferative activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 3.89[1] |
| P388 (Leukemia) | 3.0 | |
| A549 (Lung Cancer) | 0.6 | |
| Doxorubicin | HeLa (Cervical Cancer) | ~0.1-1 |
| A549 (Lung Cancer) | ~0.01-0.1 | |
| Cisplatin | HeLa (Cervical Cancer) | ~1-10 |
| A549 (Lung Cancer) | ~5-20 |
Note: IC50 values for doxorubicin and cisplatin are approximate and can vary based on experimental conditions.
Unraveling the Mechanisms of Action
This compound: An Emerging Cytotoxic Alkaloid
To date, specific studies detailing the signaling pathways modulated by this compound are not yet available in the public domain. However, based on the activity of other structurally related Daphniphyllum alkaloids, it is hypothesized that this compound may induce apoptosis and cell cycle arrest. For instance, dcalycinumine A, another Daphniphyllum alkaloid, has been shown to promote apoptosis in nasopharyngeal carcinoma cells. Further research is imperative to elucidate the precise molecular targets and pathways affected by this compound.
Doxorubicin: A Topoisomerase II Inhibitor and DNA Damaging Agent
Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.
Cisplatin: A DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic that functions by forming covalent adducts with DNA, leading to intra- and inter-strand cross-links. These DNA lesions distort the DNA structure, inhibiting replication and transcription. The cellular response to cisplatin-induced DNA damage involves the activation of DNA repair mechanisms. However, if the damage is too extensive, the cell cycle is arrested, typically in the S or G2 phase, and apoptosis is initiated.
Signaling Pathways of Known Cytotoxic Agents
The induction of apoptosis by doxorubicin and cisplatin involves a complex interplay of signaling molecules. The following diagrams illustrate the key pathways activated by these agents.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Cisplatin-induced apoptosis signaling pathway.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key cytotoxic and apoptotic assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Treat cells with the test compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Future Directions
The preliminary cytotoxic data for this compound are promising, suggesting its potential as a novel anticancer agent. However, a significant gap exists in our understanding of its molecular mechanism of action. Future research should focus on:
-
Target Identification: Identifying the direct molecular target(s) of this compound.
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound to induce apoptosis and/or cell cycle arrest using techniques such as Western blotting, RNA sequencing, and phosphoproteomics.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.
A comprehensive understanding of its mechanism of action will be crucial for the rational design of future clinical trials and for positioning this compound in the therapeutic arsenal against cancer.
References
A Comparative Guide to Divergent and Linear Synthesis Strategies for Daphniphyllum Alkaloids
For researchers, scientists, and drug development professionals, the intricate molecular architecture of Daphniphyllum alkaloids presents a formidable synthetic challenge. The choice of synthetic strategy is paramount in navigating this complexity. This guide provides an objective comparison of divergent and linear synthesis approaches for these compelling natural products, supported by experimental data from notable total syntheses.
The synthesis of Daphniphyllum alkaloids, a class of structurally diverse and biologically active natural products, has been a fertile ground for the development of novel synthetic strategies. Two prominent approaches that have been successfully employed are linear and divergent synthesis. A linear synthesis follows a sequential construction of the target molecule, with each step building upon the last in a single pathway. In contrast, a divergent synthesis utilizes a common intermediate that can be strategically elaborated into multiple, structurally related target molecules. This guide will delve into the nuances of these two approaches, using the total syntheses of (-)-calyciphylline N as an example of a linear strategy and the syntheses of (-)-daphenylline and (-)-himalensine A as an illustration of a divergent strategy.
Quantitative Comparison of Synthetic Approaches
The efficiency of a synthetic route is often measured by its overall yield and the number of steps required to reach the final product. The following tables provide a quantitative comparison of a representative linear synthesis and a divergent synthesis of Daphniphyllum alkaloids.
Table 1: Linear Synthesis of (-)-Calyciphylline N
| Key Transformation | Number of Steps | Overall Yield | Reference |
| Total Synthesis | 37 (longest linear sequence) | Not explicitly calculated, but individual step yields are high | Smith, A. B., III, et al. J. Am. Chem. Soc.2014 , 136 (2), 870–878.[1] |
Table 2: Divergent Synthesis of (-)-Daphenylline and (-)-Himalensine A from a Common Intermediate
| Target Molecule | Steps from Common Intermediate | Total Steps | Reference |
| (-)-Daphenylline | 5 | 16 | Wang, B., et al. Angew. Chem. Int. Ed.2021 , 60 (17), 9439-9443. |
| (-)-Himalensine A | 8 | 19 | Wang, B., et al. Angew. Chem. Int. Ed.2021 , 60 (17), 9439-9443. |
Logical Workflow of Synthesis Approaches
The fundamental difference between linear and divergent syntheses lies in their strategic workflow.
Caption: Generalized workflow of a linear synthesis.
A linear synthesis progresses in a step-by-step fashion towards a single target. This approach is often advantageous for optimizing individual reactions and achieving a high overall yield for a specific molecule.
Caption: Generalized workflow of a divergent synthesis.
In contrast, a divergent synthesis focuses on the efficient construction of a key common intermediate from which multiple analogs or different natural products can be accessed. This strategy is particularly valuable for creating molecular libraries for structure-activity relationship (SAR) studies and drug discovery.
Case Study: Divergent Synthesis of (-)-Daphenylline and (-)-Himalensine A
The power of a divergent approach is elegantly demonstrated in the total syntheses of (-)-daphenylline and (-)-himalensine A by the group of F. G. Qiu.[2] A key pentacyclic intermediate serves as the branching point to access both complex alkaloids.
Caption: Divergent synthesis of (-)-daphenylline and (-)-himalensine A.
This strategy highlights the efficiency of accessing two distinct molecular architectures from a single, advanced intermediate, thereby reducing the overall synthetic effort compared to two separate linear syntheses.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations in the discussed syntheses.
Key Step in the Linear Synthesis of (-)-Calyciphylline N: Intramolecular Diels-Alder Reaction
The construction of the bicyclo[2.2.2]octane core of (-)-calyciphylline N was achieved via a highly diastereoselective intramolecular Diels-Alder reaction.[1]
Protocol: To a solution of the silyl-tethered triene in CH₂Cl₂ at -78 °C is added Et₂AlCl. The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
Key Branching Step in the Divergent Synthesis: Formation of the Common Pentacyclic Intermediate
The synthesis of the pivotal pentacyclic core in the divergent approach involves an enantioselective Mg(ClO₄)₂-catalyzed intramolecular amidocyclization.[2]
Protocol: To a solution of the acyclic precursor in a suitable solvent such as CH₂Cl₂ is added Mg(ClO₄)₂ at room temperature. The reaction is stirred until completion, as indicated by TLC analysis. The reaction mixture is then quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to yield the common pentacyclic intermediate.
Conclusion
Both linear and divergent strategies have proven to be powerful tools in the synthesis of Daphniphyllum alkaloids.
Linear Synthesis:
-
Advantages: Allows for the optimization of each step, potentially leading to a higher overall yield for a single, specific target. It can be more straightforward to plan and execute for a well-defined molecular target.
-
Disadvantages: Can be lengthy and inefficient if multiple analogs are desired, as each would require a separate, de novo synthesis.
Divergent Synthesis:
-
Advantages: Highly efficient for the synthesis of multiple target molecules from a common intermediate, making it ideal for the generation of compound libraries for biological screening. It often showcases elegant and concise synthetic design.
-
Disadvantages: The development of a suitable common intermediate that can be elaborated into diverse products can be challenging and may require significant upfront investment in methods development. The overall yield to any single product might be lower than in a highly optimized linear sequence.
The choice between a linear and a divergent approach ultimately depends on the specific goals of the research program. For the production of a single, well-defined Daphniphyllum alkaloid in significant quantities, a linear approach may be preferred. However, for the exploration of chemical space, the generation of analogs for SAR studies, and the pursuit of multiple related natural products, a divergent strategy offers a more efficient and elegant solution. The continued development of both approaches will undoubtedly lead to even more impressive feats in the synthesis of these fascinating and complex natural products.
References
A Tale of Two Cascades: Evaluating Novel Reaction Strategies in Daphniphyllum Alkaloid Synthesis
A comparative analysis of biomimetic versus radical-mediated approaches to the intricate core of Daphniphyllum alkaloids reveals the evolving strategies in complex natural product synthesis. This guide delves into the pioneering biomimetic pentacyclization for the synthesis of proto-daphniphylline and the modern radical cyclization cascade for the enantioselective total synthesis of (-)-caldaphnidine O, providing researchers, scientists, and drug development professionals with a comprehensive look at these powerful synthetic tools.
The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have long been a proving ground for innovative synthetic methodologies. Their intricate, polycyclic frameworks present formidable challenges, spurring the development of elegant and efficient reaction cascades. This guide compares two seminal, yet distinct, cascade strategies that have been instrumental in conquering the complexity of these molecules.
At a Glance: Two Competing Strategies
| Feature | Heathcock's Biomimetic Synthesis | Xu's Radical Cyclization Synthesis |
| Target Molecule | proto-daphniphylline | (-)-caldaphnidine O |
| Key Cascade | Biomimetic pentacyclization | Radical cyclization cascade |
| Overall Yield | Not explicitly stated for the cascade step alone | 4% (over 15 steps from a known chiral synthon)[1] |
| Key Bond Formations in Cascade | Formation of five rings and six σ-bonds in a single pot[2][3] | Construction of the hexacyclic ring system from a tetracyclic precursor[1][4] |
| Precursor Complexity | Acyclic dialdehyde analogous to squalene[3] | Tetracyclic dienyne[1] |
| Reagents for Cascade | Potassium hydroxide, ammonia, acetic acid[2][3] | Not explicitly detailed in the provided snippets |
The Power of Biomimicry: Heathcock's Synthesis of proto-daphniphylline
Pioneered by Clayton Heathcock and his research group, the biomimetic synthesis of proto-daphniphylline stands as a landmark achievement in natural product synthesis.[2][3] Inspired by the proposed biosynthetic pathway from squalene, this strategy employs a remarkable one-pot pentacyclization cascade.[3]
The key transformation involves treating an acyclic dialdehyde, a synthetic analogue of squalene, with a simple sequence of reagents: potassium hydroxide, ammonia, and acetic acid.[2][3] This process orchestrates the formation of five rings and six new carbon-carbon and carbon-nitrogen bonds, rapidly assembling the complex core of the alkaloid.[2][3] The elegance of this approach lies in its mimicry of nature's synthetic machinery, leading to a highly efficient construction of the molecular architecture.
Caption: Proposed reaction pathway for the biomimetic synthesis of proto-daphniphylline.
Experimental Protocol: Heathcock's Biomimetic Cascade
While the detailed experimental protocol for the one-pot pentacyclization is not fully available in the provided search results, the key reagents have been identified as potassium hydroxide, ammonia, and acetic acid.[2][3] The reaction proceeds by first forming a hydroxyldihydropyran intermediate upon treatment with potassium hydroxide.[3] Subsequent reaction with ammonia generates a 2-aza-1,3-diene, which then undergoes an acid-catalyzed Diels-Alder reaction and further cyclizations to yield proto-daphniphylline.[3]
A Modern Approach: Xu's Radical Cyclization Cascade in (-)-Caldaphnidine O Synthesis
In a more recent display of synthetic ingenuity, the research group of Jing Xu accomplished the first enantioselective total synthesis of (-)-caldaphnidine O, a complex bukittinggine-type Daphniphyllum alkaloid.[4][5] The cornerstone of their strategy is a highly efficient radical cyclization cascade.[1][4] This non-biomimetic approach showcases the power of modern synthetic methods to construct intricate molecular architectures with high precision.
The key step involves the transformation of a tetracyclic dienyne precursor into the entire hexacyclic ring system of the target molecule in a single reaction.[1] This impressive cascade was inspired by an unexpected radical detosylation observed in a previous synthesis.[4][5] The total synthesis was achieved in 15 steps from a known chiral synthon with an overall yield of 4%.[1]
Caption: Synthetic workflow for the total synthesis of (-)-caldaphnidine O.
Experimental Protocol: Xu's Radical Cyclization Cascade
The search results do not provide the specific, detailed experimental protocol for the radical cyclization cascade step. However, the key transformations in the overall synthesis are highlighted, including an intramolecular aza-Michael addition, a ring expansion reaction sequence, and a Sm(II)/Fe(III)-mediated Kagan-Molander coupling leading up to the cascade precursor.[4][5] The supporting information of the original publication would contain the precise conditions for the radical cyclization.[6]
Conclusion
The biomimetic cascade developed by Heathcock and the radical cyclization cascade employed by Xu represent two powerful and conceptually different approaches to the synthesis of complex Daphniphyllum alkaloids. The former showcases the elegance of mimicking biosynthetic pathways to achieve a rapid increase in molecular complexity from simple precursors. The latter demonstrates the capability of modern, non-biomimetic methods to forge intricate ring systems with high efficiency and stereocontrol. Both strategies offer valuable lessons and inspiration for the design of synthetic routes to other challenging natural products, highlighting the ever-expanding toolkit available to synthetic chemists. The choice between a biomimetic or a more conventional, yet equally innovative, cascade approach will continue to be a key strategic decision in the art of total synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Total Synthesis of (-)-Caldaphnidine O via a Radical Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Structural Showdown: Unraveling the Architectures of Daphnilongeranin and Calyciphylline Alkaloids
For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of complex natural products is paramount. This guide provides a detailed comparative analysis of two intricate classes of Daphniphyllum alkaloids: daphnilongeranin and calyciphylline alkaloids. By examining their structural frameworks, spectroscopic signatures, and biosynthetic origins, we aim to furnish a comprehensive resource for those engaged in the study and application of these fascinating molecules.
Daphnilongeranin and calyciphylline alkaloids, both subclasses of the extensive Daphniphyllum alkaloid family, are characterized by their complex, polycyclic, and often caged skeletons. While sharing a common biosynthetic origin, their distinct structural motifs give rise to unique chemical properties and potential biological activities. This guide will delve into a side-by-side comparison of their molecular architecture, supported by experimental data from total synthesis and structural elucidation studies.
At a Glance: Key Structural Differences
| Feature | Daphnilongeranin Alkaloids (e.g., Daphnilongeranin B) | Calyciphylline Alkaloids (e.g., Calyciphylline A/N) |
| Core Skeleton | Typically a hexacyclic caged structure. | Often a unique [6-6-5-7-5] aza-fused pentacyclic or related hexacyclic system.[1] |
| Defining Feature | Possesses a complex and sterically congested cage-like backbone.[2] | Characterized by a bridged morphan subunit within a polycyclic framework. |
| Ring System Complexity | Highly intricate with multiple contiguous stereocenters. | Features a complex fusion of 5, 6, and 7-membered rings. |
Spectroscopic Fingerprints: A Comparative Analysis
The structural disparities between daphnilongeranin and calyciphylline alkaloids are reflected in their NMR spectra. Below is a comparison of representative ¹H and ¹³C NMR data for daphnilongeranin B and calyciphylline N, gleaned from total synthesis literature. These values serve as a guide for the identification and differentiation of these alkaloid classes.
| ¹³C NMR | Daphnilongeranin B (Representative Shifts) | Calyciphylline N (Representative Shifts) |
| Quaternary Carbons | Multiple signals in the δ 40-60 ppm range, indicative of the caged structure's bridgehead carbons. | Distinct quaternary carbon signals corresponding to the fused ring junctions. |
| Carbonyl Carbons | Signals corresponding to lactam or ester functionalities, typically > δ 170 ppm. | Carbonyl signals, if present, are characteristic of the specific functional groups within the scaffold. |
| Olefinic Carbons | May or may not be present depending on the specific analogue. | Often exhibit olefinic signals as part of the intricate ring systems. |
| Aliphatic Carbons | A dense region of signals between δ 20-60 ppm, reflecting the complex saturated core. | A complex array of signals in the aliphatic region, corresponding to the numerous stereocenters. |
| ¹H NMR | Daphnilongeranin B (Representative Shifts) | Calyciphylline N (Representative Shifts) |
| Aliphatic Protons | A multitude of overlapping multiplets in the upfield region (δ 1.0-3.5 ppm) due to the rigid cage structure. | Complex multiplets in the aliphatic region, with coupling constants providing insight into the stereochemistry of the ring junctions. |
| Bridgehead Protons | Characteristic downfield shifts for protons in sterically hindered environments. | Signals for protons on the bridged systems, often showing complex splitting patterns. |
| Olefinic Protons | If present, their chemical shifts and coupling constants are diagnostic of the double bond's position and geometry. | Olefinic proton signals are key identifiers for specific calyciphylline analogues. |
Note: The exact chemical shifts can vary depending on the specific alkaloid and the solvent used for NMR analysis. The data presented here are representative and intended for comparative purposes.
The Biosynthetic Connection: A Shared Origin
The structural complexity of daphnilongeranin and calyciphylline alkaloids arises from a common biosynthetic pathway originating from squalene. The proposed biosynthetic network suggests that these diverse skeletons are generated through a series of intricate cyclizations, rearrangements, and redox reactions from a common precursor.
The biosynthetic relationship posits that macrodaphniphyllamine-type alkaloids may serve as precursors to the calyciphylline A subfamily, which in turn can be biosynthetically linked to the daphnilongeranin A subfamily.[3] This intricate web of transformations highlights the efficiency and elegance of nature's synthetic machinery.
Caption: Proposed biosynthetic relationship between daphnilongeranin and calyciphylline alkaloids.
Experimental Protocols: The Path to Structural Understanding
The structural elucidation and comparison of these alkaloids rely on a suite of sophisticated experimental techniques. The following outlines the general methodologies employed in their study.
Isolation and Purification
-
Extraction: Plant material (typically leaves, stems, or fruits of Daphniphyllum species) is harvested, dried, and powdered. The alkaloids are extracted using organic solvents such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to acid-base extraction to separate the basic alkaloids from neutral and acidic components.
-
Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated alkaloids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is crucial for determining the complex 3D structure. This includes:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry.
-
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the molecule, offering precise bond lengths and angles.[1] This technique is the gold standard for structural confirmation when suitable crystals can be obtained.
Caption: General experimental workflow for the study of Daphniphyllum alkaloids.
References
Safety Operating Guide
Safe Disposal of Daphnilongeranin C: A Procedural Guide
The proper disposal of Daphnilongeranin C, a complex Daphniphyllum alkaloid, is critical to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures, based on available safety data.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. Limited data is publicly available, underscoring the need for cautious handling.
| Property | Data |
| Molecular Formula | C22H29NO3[1] |
| Molecular Weight | 355.5 g/mol [1] |
| Physical State | Not specified, likely solid |
| Solubility | Soluble in DMSO[1] |
| Purity | Typically >98% by HPLC[1] |
| Storage | Recommended storage at -20°C |
Hazard Identification and Safety Precautions
Potential Hazards:
-
The toxicological properties of this compound have not been thoroughly investigated.
-
Assume the compound is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage, similar to other laboratory chemicals with unknown properties.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves and a lab coat. Change gloves immediately if they become contaminated.[2]
-
Respiratory Protection: Use a certified respirator if working with fine powders or generating aerosols.
-
Hand Washing: Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[2]. The following steps provide a procedural framework to achieve this in a laboratory setting.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include any known hazard symbols as a visual warning.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the EHS office or contractor with all necessary information about the waste, including its composition and any known hazards.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory and regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS office for guidance on the proper disposal of chemical waste.
References
Personal protective equipment for handling Daphnilongeranin C
Essential Safety and Handling Guide for Daphnilongeranin C
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on best practices for handling potent, potentially cytotoxic compounds, a category to which this compound, a Daphniphyllum alkaloid, likely belongs. It is imperative to handle this compound with extreme caution in a controlled laboratory setting.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Given the potential cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2][3][4]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is required.[1][5] The outer glove should be changed immediately upon contamination. |
| Body Protection | Gown | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[1][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles and a full-face shield must be worn to protect against splashes.[3] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[1] |
Operational Plan for Safe Handling
Safe handling of this compound requires a designated and controlled environment.
2.1. Designated Handling Area
-
All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
The designated area should be clearly marked with warning signs indicating the presence of a potent or cytotoxic compound.
-
Access to this area should be restricted to trained personnel.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.
-
Weighing: If working with a solid form, weigh the compound in a containment device such as a glove box or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the designated area with an appropriate deactivating agent (see section 4), followed by a rinse with water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first.
Spill Management
A cytotoxic spill kit must be readily available in any area where this compound is handled.[3]
Table 2: Spill Kit Components and Response
| Component | Purpose | Spill Response Step |
| Personal Protective Equipment | Full set of PPE as described in Table 1. | 1. Secure the Area: Immediately alert others and restrict access to the spill area. |
| Absorbent Materials | Absorbent pads or powder to contain the spill. | 2. Contain the Spill: Cover the spill with absorbent material, working from the outside in. |
| Decontaminating Solution | See Section 4 for appropriate solutions. | 3. Decontaminate: Apply the decontaminating solution and allow for the recommended contact time. |
| Scoops and Scrapers | To collect contaminated materials. | 4. Clean Up: Carefully collect all contaminated materials into a designated cytotoxic waste container. |
| Waste Bags and Container | Puncture-resistant, labeled cytotoxic waste bags and a dedicated waste container. | 5. Final Cleaning: Clean the spill area again with the decontaminating solution, followed by a water rinse. |
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.[2]
4.1. Decontamination
-
Surfaces: A solution of sodium hypochlorite (bleach) followed by sodium thiosulfate to neutralize the bleach is a common practice for decontaminating surfaces that have come into contact with cytotoxic compounds. However, the efficacy for this compound is unknown. Alternatively, a commercially available cytotoxic drug decontamination agent should be used.
-
Equipment: All non-disposable equipment should be thoroughly decontaminated following the same procedure as for surfaces.
4.2. Disposal
-
All waste generated from handling this compound, including gloves, gowns, absorbent materials, and empty vials, must be disposed of as cytotoxic waste.[2]
-
Cytotoxic waste should be placed in clearly labeled, puncture-resistant containers.
-
Follow your institution's and local regulations for the final disposal of cytotoxic waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
